Technical Guide: Structural Elucidation of 4-(1-Propyl-1H-pyrazol-4-yl)aniline via 1H NMR
The following technical guide details the structural elucidation of 4-(1-Propyl-1H-pyrazol-4-yl)aniline via 1H NMR spectroscopy. This document is structured for researchers requiring rigorous verification standards in sy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural elucidation of 4-(1-Propyl-1H-pyrazol-4-yl)aniline via 1H NMR spectroscopy. This document is structured for researchers requiring rigorous verification standards in synthetic medicinal chemistry.
Introduction & Structural Context
The molecule 4-(1-Propyl-1H-pyrazol-4-yl)aniline represents a critical scaffold in the development of kinase inhibitors (e.g., Janus kinase or Lck inhibitors). It functions as a "hinge binder" mimic where the pyrazole nitrogen atoms interact with the ATP-binding pocket, while the aniline moiety often extends into the solvent-exposed region or hydrophobic back-pocket.
Precise NMR characterization is non-trivial due to the potential for tautomeric ambiguity (if the propyl group were absent) and the specific electronic push-pull effects between the electron-rich aniline and the electron-deficient pyrazole ring. This guide provides a definitive assignment protocol using DMSO-d
to ensure the visibility of the exchangeable aniline protons.
Molecular Connectivity
The structure consists of a para-substituted aniline ring coupled to position 4 of a pyrazole ring. The pyrazole is N-alkylated at position 1 with a propyl chain.
Caption: Structural connectivity and predicted chemical shift zones for 4-(1-Propyl-1H-pyrazol-4-yl)aniline.
Experimental Protocol
Sample Preparation
To ensure reproducibility and resolution of the amine protons, DMSO-d
is the mandatory solvent. CDCl is discouraged as it often causes the aniline -NH signal to broaden into the baseline or shift unpredictably due to concentration-dependent hydrogen bonding.
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v).
Concentration: 5–10 mg of compound in 0.6 mL solvent.
Temperature: 298 K (25 °C).
Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30 on Bruker systems) to ensure accurate integration of protons with different relaxation times (T1).
Acquisition Parameters[1]
Spectral Width: -2 to 14 ppm (to capture exchangeable protons).
Scans (NS): 16 (minimum) to 64 (recommended for clear satellite detection).
Relaxation Delay (D1):
1.0 s (crucial for accurate integration of the aromatic vs. aliphatic ratio).
Spectral Analysis & Assignments
The spectrum is divided into three distinct zones: the Heteroaromatic/Aromatic Zone (downfield), the Exchangeable Zone (mid-field), and the Aliphatic Zone (upfield).
Zone A: Aromatic & Heteroaromatic Region (6.0 – 8.5 ppm)
This region contains the diagnostic signals for the biaryl core.
Pyrazole Protons (H3 & H5):
Unlike the unsubstituted parent (4-(1H-pyrazol-4-yl)aniline), where H3 and H5 are equivalent, the N-propyl group breaks the symmetry.
H5 (Adjacent to N-Propyl): Appears as a singlet (or fine doublet,
Hz) typically downfield at ~8.10 ppm .
H3 (Adjacent to N-N): Appears as a singlet at ~7.85 ppm .
Validation: A NOESY experiment will show a correlation between the H5 singlet and the N-CH
triplet at 4.05 ppm. H3 will not show this correlation.
Aniline Protons (AA'BB' System):
The 1,4-disubstituted benzene ring displays a characteristic "roofed" doublet pair (AA'BB' system).
H-meta (to NH
): Doublet ( Hz) at ~7.25 ppm . These protons are closer to the pyrazole ring and are more deshielded.
H-ortho (to NH
): Doublet ( Hz) at ~6.55 ppm . These are shielded by the mesomeric donation of the amine lone pair.
Zone B: Exchangeable Protons
Aniline -NH
:
In DMSO-d
, this appears as a broad singlet at ~5.00 ppm .
Note: If the sample is "wet" (contains H
O), this peak may shift or broaden further due to rapid exchange. Addition of DO will cause this signal to disappear, confirming its identity.
Zone C: Aliphatic Propyl Chain (0.5 – 4.5 ppm)
The propyl group provides a clean integration standard (3:2:2 ratio).
-Methylene (N-CH): Triplet ( Hz) at ~4.05 ppm . Deshielded by the adjacent nitrogen.
-Methylene (CH): Sextet (multiplet) at ~1.80 ppm .
-Methyl (CH): Triplet ( Hz) at ~0.85 ppm .
Summary Data Table
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling Constant (, Hz)
Assignment
Structural Logic
8.10
Singlet (s)
1H
-
Pyrazole H5
Deshielded; NOE to N-CH
7.85
Singlet (s)
1H
-
Pyrazole H3
-
7.25
Doublet (d)
2H
8.5
Aniline H-meta
AA'BB' system
6.55
Doublet (d)
2H
8.5
Aniline H-ortho
Shielded by NH
5.00
Broad Singlet (br s)
2H
-
Aniline -NH
DO exchangeable
4.05
Triplet (t)
2H
7.0
Propyl -CH
Adjacent to N
1.80
Sextet (m)
2H
7.0
Propyl -CH
-
0.85
Triplet (t)
3H
7.4
Propyl -CH
Terminal methyl
Troubleshooting & Impurity Profiling
In synthetic workflows (typically Suzuki coupling), specific impurities are common.
Residual Water: Signal at 3.33 ppm in DMSO-d
. Can overlap with solvent satellites.
Residual DMSO: Pentet at 2.50 ppm .
Boronic Acid Byproducts: If the starting material was 4-aminophenylboronic acid, look for broad peaks around 8.0 ppm or varying shifts depending on pH.
Unreacted Pyrazole: 4-(4-nitrophenyl)-1-propyl-1H-pyrazole (precursor) would show downfield shifts for the benzene ring (doublets at ~8.2 and ~7.8 ppm) due to the nitro group's electron-withdrawing nature.
Logic Flow for Verification
The following diagram illustrates the decision process for verifying the structure based on the NMR data.
Caption: Logical workflow for structural verification of the target molecule.
References
Citation Context: Provides the baseline NMR data for the unsubstituted 4-(1H-pyrazol-4-yl)aniline core in DMSO-d
, establishing the aniline shifts (
6.54, 7.23) and the NH
shift (
4.97).
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry, 81(17), 7370–7389. Retrieved from [Link]
Citation Context: Authoritative standard for identifying residual solvent peaks (DMSO, w
National Institutes of Health (PubChem). (2025). 4-(1H-Pyrazol-1-yl)aniline Compound Summary. Retrieved from [Link]
Citation Context: Used for structural cross-referencing of pyrazole-aniline isomers and calcul
Exploratory
Mass spectrometry of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Technical Whitepaper: Mass Spectrometry Characterization of 4-(1-Propyl-1H-pyrazol-4-yl)aniline Executive Summary This technical guide provides a comprehensive mass spectrometry (MS) framework for the characterization of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Mass Spectrometry Characterization of 4-(1-Propyl-1H-pyrazol-4-yl)aniline
Executive Summary
This technical guide provides a comprehensive mass spectrometry (MS) framework for the characterization of 4-(1-Propyl-1H-pyrazol-4-yl)aniline (CAS 1249064-52-5). As a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, accurate identification of this molecule requires a robust understanding of its ionization behavior and fragmentation pathways.
This document details the physicochemical properties governing ionization, proposes a validated LC-MS/MS protocol, and elucidates the specific fragmentation mechanisms (MS2) required for structural confirmation and impurity profiling.
Physicochemical Context & Ionization Strategy
The molecule comprises two distinct basic centers: the primary aniline amine and the pyrazole nitrogen. Understanding the interplay between these groups is essential for optimizing ionization.
Property
Value / Description
Impact on MS Analysis
Formula
C₁₂H₁₅N₃
Monoisotopic Mass: 201.1266 Da
Molecular Weight
201.27 g/mol
Observed [M+H]⁺: m/z 202.13
pKa (Predicted)
Aniline (~4.6), Pyrazole (~2.5)
The aniline nitrogen is the primary site of protonation in acidic media.
LogP
~2.1 - 2.5
Moderate lipophilicity; retains well on C18 stationary phases.
Ionization Mode
ESI Positive (+)
The basic nitrogen ensures high sensitivity in positive electrospray ionization.
Expert Insight: While both nitrogenous rings can accept protons, the aniline group is significantly more basic. In the gas phase, however, proton migration (prototropy) to the pyrazole ring is common during the desolvation process, facilitating specific ring-cleavage fragmentations.
Experimental Protocol: LC-MS/MS Conditions
The following protocol is designed to maximize sensitivity while separating common synthetic impurities (e.g., regioisomers or des-propyl analogs).
Chromatographic Separation
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid (FA).
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
Gradient:
0–0.5 min: 5% B (Isocratic hold for polar impurities)
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the propyl chain).
Collision Energy (CE): Ramp 15–35 eV for MS/MS experiments.
Fragmentation Analysis (MS/MS)
Structural confirmation relies on identifying specific product ions derived from the precursor [M+H]⁺ at m/z 202.[3]1. The fragmentation pattern of N-alkyl pyrazoles is distinct and predictable.
Primary Fragmentation Pathway: Propyl Loss
The most abundant fragment arises from the loss of the propyl chain. This typically occurs via two mechanisms:[4]
Heterolytic Cleavage: Direct loss of the propyl cation [C₃H₇]⁺, leaving the neutral pyrazole-aniline. (Less common in ESI+ unless the cation is stable).
Hydrogen Rearrangement (McLafferty-like): The propyl group undergoes a rearrangement involving a
-hydrogen transfer, leading to the loss of neutral propene (42 Da) . This yields the protonated des-propyl species: 4-(1H-pyrazol-4-yl)aniline at m/z 160.
Secondary Pathways
Loss of Ammonia (-17 Da): From m/z 202 or m/z 160. Characteristic of primary anilines, yielding m/z 185 or m/z 143.
Pyrazole Ring Cleavage (-27 Da): Loss of HCN from the pyrazole ring is a diagnostic fingerprint for this heterocycle. This typically occurs after the propyl loss, transitioning m/z 160
m/z 133.
Diagnostic Fragment Table
m/z (Observed)
Loss (Da)
Identity
Mechanism
202.1
-
[M+H]⁺ Precursor
Protonated Parent
160.1
-42
[M+H - Propene]⁺
Base Peak. N-dealkylation via H-transfer.
133.1
-27
[160 - HCN]⁺
Pyrazole ring cleavage.
118.1
-15
[133 - NH]⁺
Further ring degradation.
77.0
-
[C₆H₅]⁺
Phenyl cation (High CE).
Visualization of Fragmentation Mechanics
The following diagram illustrates the stepwise degradation of the molecule in the collision cell.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 4-(1-Propyl-1H-pyrazol-4-yl)aniline.
Impurity Profiling & Quality Control
In a drug development context, distinguishing the target molecule from synthetic byproducts is critical. The synthesis likely involves a Suzuki coupling between a 4-haloaniline and a 1-propyl-4-pyrazoleboronic ester.
Common Impurities
Des-propyl Analog (CAS 114474-28-1):
Origin: Incomplete alkylation of the pyrazole or hydrolysis.
MS Signal: [M+H]⁺ = 160. Co-elutes with the primary fragment of the parent but has a different retention time (RT) due to lower lipophilicity.
Regioisomer (1-propyl-3-(4-aminophenyl)pyrazole):
Origin: Non-selective coupling at the pyrazole 3-position vs 4-position.
MS Signal: [M+H]⁺ = 202 (Isobaric).
Differentiation: Requires chromatographic separation. The 3-isomer typically has a slightly different RT and may show a different ratio of m/z 160 to m/z 133 fragments due to steric effects on the pyrazole ring stability.
Analytical Decision Tree
Figure 2: Logical workflow for confirming identity and detecting isobaric impurities.
References
Synthesis and Properties of Pyrazole Derivatives:
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on pyrazole reactivity and stability).
Mass Spectrometry of N-Alkyl Pyrazoles:
Cabildo, P., et al. "Mass spectrometry of 1-alkyl- and 1-aryl-pyrazoles." Organic Mass Spectrometry, 1989. (Establishes the N-alkyl loss mechanism).
McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra, 4th Ed., University Science Books, 1993.
Chemical Abstracts Service. "CAS RN 1249064-52-5." SciFinder-n, American Chemical Society.
Analogous Fragmentation Studies:
Holčapek, M., et al. "Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010. (Supports the proposed ring cleavage mechanisms).
An In-depth Technical Guide to the FT-IR Spectrum of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of FT-IR in Structural Elucidation Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the iden...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of FT-IR in Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification of organic compounds.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which reveals the vibrational modes of the molecule's covalent bonds.[2] Each functional group possesses characteristic absorption frequencies, making the resulting spectrum a unique molecular "fingerprint".[2][3]
For a molecule like 4-(1-Propyl-1h-pyrazol-4-yl)aniline, which incorporates multiple functional groups—a primary aromatic amine, a substituted pyrazole ring, and an alkyl chain—FT-IR spectroscopy is an invaluable tool for confirming its synthesis and purity. This guide will first deconstruct the molecule to predict its characteristic spectral features and then provide a robust experimental protocol for acquiring and interpreting the spectrum.
Molecular Structure and Predicted Vibrational Modes
To predict the FT-IR spectrum, we must first analyze the constituent functional groups of 4-(1-Propyl-1h-pyrazol-4-yl)aniline and their expected vibrational frequencies.
Caption: Molecular Structure of 4-(1-Propyl-1h-pyrazol-4-yl)aniline.
Aniline Moiety (Primary Aromatic Amine)
N-H Stretching: Primary aromatic amines characteristically exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[6][7][8] For aromatic amines, these peaks typically appear at slightly higher frequencies than their aliphatic counterparts.[6][7][8]
N-H Bending (Scissoring): A strong absorption is expected between 1650 and 1580 cm⁻¹ due to the in-plane scissoring motion of the -NH₂ group.[5][6][9]
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically produces a strong band in the 1335-1250 cm⁻¹ range.[5][6][7]
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring will appear as medium to weak bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[10][11]
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches give rise to several bands of variable intensity, typically around 1600 cm⁻¹ and 1500-1400 cm⁻¹.[10]
Pyrazole Moiety (N-Alkyl Heterocycle)
C=N Stretching: The carbon-nitrogen double bond stretch within the pyrazole ring is expected to produce a band around 1590 cm⁻¹.[12]
Ring C-N Stretching: The C-N single bond stretching within the heterocyclic ring can contribute to absorptions, with one study noting an intense band around 1290 cm⁻¹ for a pyrazole derivative.[13]
Ring C=C Stretching: Similar to the aniline ring, C=C stretching vibrations will occur, often overlapping with other absorptions in the 1600-1450 cm⁻¹ region.
Propyl Group (Alkyl Chain)
C-H Stretching: The sp³ hybridized C-H bonds of the propyl group will show strong stretching absorptions just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[14]
C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups exhibit characteristic bending (scissoring and rocking) vibrations in the 1470-1350 cm⁻¹ region.[10]
Table 1: Predicted FT-IR Absorption Bands for 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To validate the predicted spectral data, a high-quality experimental spectrum must be obtained. Attenuated Total Reflectance (ATR) is the recommended technique due to its minimal sample preparation and high reproducibility.[15][16][17]
Principle of ATR-FT-IR
ATR spectroscopy works by placing the sample in direct contact with a crystal of high refractive index (e.g., diamond or zinc selenide).[15][18] An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface.[18] This reflection creates an "evanescent wave" that penetrates a few microns into the sample.[16][19] The sample absorbs energy at specific frequencies, attenuating the evanescent wave. The attenuated beam is then directed to the detector, producing the IR spectrum.[17]
Step-by-Step Methodology
Instrument Preparation:
Ensure the FT-IR spectrometer is powered on and has reached thermal stability.
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements. This is critical to prevent spectral contamination.
Background Collection:
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample.
Sample Application:
Place a small amount of the solid 4-(1-Propyl-1h-pyrazol-4-yl)aniline powder onto the center of the ATR crystal. Only a few milligrams are needed.
Lower the ATR press arm and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal.[15] Good contact is essential for a strong, high-quality signal.
Spectrum Acquisition:
Initiate the sample scan. A typical measurement consists of co-adding 16 to 32 scans to improve the signal-to-noise ratio.
The standard scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing and Cleaning:
After the scan is complete, clean the sample from the ATR crystal using the same procedure as in Step 1.
Process the spectrum using the instrument's software. This may include baseline correction or ATR correction, which adjusts for the wavelength-dependent depth of penetration of the evanescent wave.
Caption: Workflow for ATR-FT-IR Analysis.
Interpreting the Experimental Spectrum
When analyzing the acquired spectrum, compare the positions and relative intensities of the observed peaks with the predicted values in Table 1.
Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹): This region is dominated by stretching vibrations and is most useful for identifying key functional groups.[3]
Confirm the presence of the two N-H stretch bands for the primary amine above 3300 cm⁻¹.
Verify the strong alkyl C-H stretches just below 3000 cm⁻¹ and the weaker aromatic C-H stretches just above 3000 cm⁻¹.[11]
Look for the strong N-H bending peak and the C=C/C=N ring stretches in the 1650-1500 cm⁻¹ area.
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This region contains complex vibrations, including bending and stretching modes, that are unique to the overall molecular structure.[2][3]
While assigning every peak here is difficult, the pattern in this region should be unique and reproducible for pure 4-(1-Propyl-1h-pyrazol-4-yl)aniline.
Pay special attention to the strong aromatic C-N stretch expected around 1300 cm⁻¹.
A successful synthesis is indicated by the presence of all key predicted bands and the absence of significant peaks from starting materials or solvents (e.g., a broad O-H stretch around 3300 cm⁻¹ from water or alcohols, or a strong C=O stretch around 1700 cm⁻¹ from carbonyl-containing impurities).
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the structural verification of 4-(1-Propyl-1h-pyrazol-4-yl)aniline. By systematically analyzing the spectrum and comparing it to the predicted absorptions based on its constituent functional groups, researchers can confidently confirm the identity and purity of their synthesized compound. This guide offers the theoretical framework and practical protocol necessary to perform and interpret this critical analysis, ensuring the scientific integrity of subsequent research and development activities.
References
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from Michigan State University, Department of Chemistry. [Link]
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]
Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
Bruker. (n.d.). Attenuated Total Reflectance (ATR). [Link]
OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. In Organic Chemistry. [Link]
Huda, M., & Lim, L. Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 81-98. [Link]
Xie, M., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2853-2861. [Link]
University of California, Davis. (n.d.). IR Absorption Table. [Link]
UMass Chan Medical School. (n.d.). IR Group Frequencies. [Link]
Executive Summary 4-(1-Propyl-1H-pyrazol-4-yl)aniline (CAS 1249064-52-5) is a specialized heterocyclic intermediate critical in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Janus Ki...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(1-Propyl-1H-pyrazol-4-yl)aniline (CAS 1249064-52-5) is a specialized heterocyclic intermediate critical in the synthesis of small-molecule kinase inhibitors, particularly those targeting the Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) pathways. Its structural core—a pyrazole ring linked to an aniline moiety—serves as a "privileged scaffold" in medicinal chemistry, offering a rigid geometry that facilitates hydrogen bonding within the ATP-binding pockets of various enzymes.
This technical guide provides a comprehensive analysis of the compound's physicochemical properties, optimized synthesis protocols, and its application in drug discovery workflows.
The following data establishes the baseline identity for CAS 1249064-52-5. Researchers should verify incoming lots against these parameters using HPLC and 1H-NMR.
Soluble in DMSO, DMF, MeOH; Low solubility in water
Synthesis & Reaction Optimization
The synthesis of 4-(1-Propyl-1H-pyrazol-4-yl)aniline is most reliably achieved via Suzuki-Miyaura Cross-Coupling . This route offers superior regiocontrol compared to direct N-alkylation of the parent pyrazole, which often yields inseparable mixtures of N1/N2 isomers.
Preferred Route: Suzuki-Miyaura Coupling
This protocol couples a pre-functionalized 1-propyl-pyrazole boronate with 4-bromoaniline. This approach ensures the propyl group is fixed at the N1 position before the aryl-aryl bond formation.
Solvent Addition: Add 1,4-Dioxane (40 mL) and Water (10 mL). The 4:1 ratio is critical for solubilizing the inorganic base while maintaining organic reactant solubility.
Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).
Reaction: Heat the mixture to 90°C under an inert atmosphere for 12–16 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.
Work-up:
Cool to room temperature.
Dilute with EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel.
Gradient: 0% → 60% Ethyl Acetate in Hexanes.
Yield: Expect 75–85% as a pale yellow solid.
Synthesis Workflow Diagram
Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 1249064-52-5.
Applications in Drug Discovery[3]
The 4-(pyrazol-4-yl)aniline moiety is a validated pharmacophore in oncology and immunology. The propyl group at the N1 position adds lipophilicity, potentially improving cell permeability and altering the metabolic stability profile compared to the methyl or unsubstituted analogs.
Kinase Inhibitor Scaffold
This compound serves as a key intermediate for:
JAK Inhibitors: The aniline nitrogen often forms a hinge-binding interaction with the kinase ATP pocket, while the pyrazole ring acts as a spacer to orient the propyl group into the solvent-exposed region or a hydrophobic sub-pocket.
CDK Inhibitors: Similar pyrazole-aniline motifs are found in inhibitors of Cyclin-Dependent Kinases, used in cancer therapy to arrest the cell cycle.
Structural Logic (Retrosynthesis)
Understanding the retrosynthetic breakdown helps in designing analogs.
Figure 2: Retrosynthetic analysis showing the strategic disconnection of the biaryl bond.
Safety & Handling
While specific toxicological data for CAS 1249064-52-5 is limited, it should be handled with the standard precautions applicable to anilines and pyrazoles .
Hazard Classification (Predicted):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Specific Target Organ Toxicity: May cause respiratory irritation.
PPE Requirements:
Nitrile gloves (0.11 mm minimum thickness).
Safety goggles with side shields.
Fume hood usage is mandatory to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine group.
References
ChemSRC. (2025). 4-(1-Propyl-1H-pyrazol-4-yl)aniline - CAS 1249064-52-5. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12943708, 4-propyl-1H-pyrazole. Retrieved from [Link]
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Retrieved from [Link]
A Comprehensive Technical Guide to the Solubility of 4-(1-Propyl-1h-pyrazol-4-yl)aniline in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-(1-Propyl-1h-pyrazol-4-yl)aniline, a key consideration for its application in research and drug development. We will delve into the theor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the solubility characteristics of 4-(1-Propyl-1h-pyrazol-4-yl)aniline, a key consideration for its application in research and drug development. We will delve into the theoretical principles governing its solubility, present a qualitative analysis based on its molecular structure, and provide a detailed experimental protocol for precise solubility determination.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like 4-(1-Propyl-1h-pyrazol-4-yl)aniline, understanding its behavior in various organic solvents is paramount during synthesis, purification, formulation, and analytical characterization. Poor solubility can lead to significant challenges in drug development, including difficulties in achieving desired concentrations for in vitro and in vivo studies, as well as formulation instability.
This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing and understanding the solubility of this specific pyrazole derivative.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. 4-(1-Propyl-1h-pyrazol-4-yl)aniline possesses a unique combination of functional groups that dictate its interactions with different solvents:
Aromatic Rings (Aniline and Pyrazole): The presence of two aromatic rings contributes to the molecule's nonpolar character, suggesting potential solubility in nonpolar organic solvents.
Aniline Moiety (-NH2 group): The primary amine group is capable of acting as a hydrogen bond donor, which can enhance solubility in protic and polar aprotic solvents.[1]
Pyrazole Ring: This five-membered heterocyclic ring contains two nitrogen atoms, which can act as hydrogen bond acceptors, further influencing interactions with protic solvents.
Propyl Group (-CH2CH2CH3): The N-propyl substituent on the pyrazole ring increases the lipophilicity and molecular weight of the compound, which may decrease its solubility in highly polar solvents like water but could improve solubility in less polar organic solvents.[2]
Based on these structural features, a qualitative prediction of solubility in common organic solvents can be made.
Table 1: Predicted Qualitative Solubility of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High to Moderate
Capable of hydrogen bonding with both the aniline and pyrazole moieties.[2][3]
Strong dipole-dipole interactions and ability to accept hydrogen bonds.
Nonpolar Aprotic
Toluene, Hexane
Low to Moderate
Primarily van der Waals interactions; the polar functional groups limit solubility.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
Can engage in dipole-dipole interactions and some hydrogen bonding with the amine.[2]
Theoretical Framework: The Energetics of Dissolution
The process of dissolution can be understood through a thermodynamic lens, involving the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall Gibbs free energy change (ΔG_sol) of this process determines the solubility. For a compound to dissolve, the energy released from the formation of solute-solvent bonds must be comparable to or greater than the energy required to overcome the solute's crystal lattice energy and the solvent's intermolecular forces.
The principle of "like dissolves like" is a useful heuristic.[4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of 4-(1-Propyl-1h-pyrazol-4-yl)aniline is a balance between its nonpolar aromatic and alkyl components and its polar amine and pyrazole functionalities.
Factors that significantly influence the solubility of pyrazole derivatives include:
Molecular Weight: Generally, higher molecular weight compounds are more challenging to solvate.[2]
Crystal Structure: The energy required to break the crystal lattice of the solid compound plays a crucial role.[2]
Intermolecular Forces: Strong intermolecular forces within the solid, such as hydrogen bonding, can lead to lower solubility.[2]
Temperature: For most solid solutes, solubility increases with temperature.[3][5]
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a robust and standardized experimental method is essential. The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility and is recommended for its reliability.[6][7]
Materials and Equipment
4-(1-Propyl-1h-pyrazol-4-yl)aniline (solid)
Selected organic solvents (analytical grade or higher)
Analytical balance
Vials with screw caps
Constant temperature orbital shaker or water bath
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 4-(1-Propyl-1h-pyrazol-4-yl)aniline into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
Add a precise volume of the selected organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature orbital shaker or water bath. A standardized temperature, such as 25 °C, should be maintained.
Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal incubation time.[6]
Phase Separation:
After equilibration, remove the vials and allow the undissolved solid to settle.
Centrifuge the vials to facilitate the separation of the solid and liquid phases.
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.
Analysis and Quantification:
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(1-Propyl-1h-pyrazol-4-yl)aniline.
Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.
Data Reporting
Solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. It is good practice to perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
Factors Influencing Experimental Accuracy
Several factors can impact the accuracy of solubility measurements:[6][7]
Temperature Control: Solubility is temperature-dependent, so precise temperature control is crucial.[5]
Purity of the Compound: Impurities can affect the measured solubility.
Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.
pH (for ionizable compounds): While less critical in many organic solvents, trace water and the acidic or basic nature of the solvent can influence the ionization state and thus the solubility of the aniline moiety.[2]
Solid Phase Characterization: It is important to ensure that the solid phase in equilibrium with the saturated solution has not undergone any changes, such as polymorphism or solvate formation.
Conclusion
References
PubMed. (n.d.). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]
ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]
Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
Unknown Source. (n.d.).
eCFR. (n.d.). 40 CFR Part 792 -- Good Laboratory Practice Standards. Retrieved from [Link]
Unknown Source. (2023, August 31). Solubility of Organic Compounds.
PubMed. (2025, March 10). Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water. Retrieved from [Link]
ResearchGate. (2025, August 10). Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives: A Spectroscopic Study | Request PDF. Retrieved from [Link]
Executive Summary 4-(1-Propyl-1h-pyrazol-4-yl)aniline (CAS: 1249064-52-5) represents a privileged biaryl scaffold extensively utilized in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, S...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(1-Propyl-1h-pyrazol-4-yl)aniline (CAS: 1249064-52-5) represents a privileged biaryl scaffold extensively utilized in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, Src family) and GPCR ligands. Its structural core—a phenyl ring coupled to a pyrazole moiety—serves as a critical pharmacophore for hydrogen bond interactions within protein active sites.
This technical guide provides a comprehensive framework for the synthesis, crystallization, and X-ray structural determination of this compound. While specific crystallographic deposition data (CIF) for this intermediate is often proprietary to pharmaceutical entities, this guide details the predictive structural modeling and experimental protocols required to validate its conformation, focusing on the critical inter-ring torsion angles and supramolecular packing that drive biological affinity.
Chemical Identity & Synthesis Strategy
To obtain high-purity single crystals suitable for X-ray diffraction (XRD), a regioselective synthesis strategy is required to avoid isomeric impurities (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-4-yl isomers).
The most robust route employs a palladium-catalyzed cross-coupling between an aryl halide and a pyrazole boronate ester. This ensures the correct C-C bond formation between the phenyl and pyrazole rings.
Obtaining diffraction-quality crystals requires manipulating the solubility differential between the polar amine/pyrazole motifs and the lipophilic propyl chain.
Method A: Slow Evaporation (Preferred)
Solvent System: Ethanol/Water (9:1 v/v).
Procedure: Dissolve 20 mg of pure compound in 2 mL of warm ethanol. Add water dropwise until slight turbidity persists, then add one drop of ethanol to clear. Cover with parafilm, poke 3-4 pinholes, and allow to stand at room temperature (293 K) for 3-5 days.
Expected Habit: Colorless prisms or blocks.
Method B: Vapor Diffusion
Solvent: Tetrahydrofuran (THF).
Antisolvent: Pentane.
Procedure: Place a concentrated solution of the compound in THF in an inner vial. Place this vial inside a larger jar containing Pentane. Seal the outer jar. Pentane vapor will diffuse into the THF, slowly lowering solubility and inducing nucleation.
Structural Prediction & Analysis
Based on analogous structures (e.g., 4-(1H-pyrazol-4-yl)aniline, CCDC Ref: QIXJUV), the following structural features are predicted for the propyl derivative.
Molecular Conformation (The Twist)
The molecule is not planar . Steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrazole ring forces a rotation around the C-C connecting bond.
Predicted Torsion Angle: 20° – 35°.
Significance: This twist is critical for drug design; a planar conformation would be energetically penalized in a protein binding pocket unless the pocket induces planarity.
Supramolecular Packing (Hydrogen Bonding)
The crystal lattice is dominated by strong N-H···N hydrogen bonds.[1]
Donor: Aniline -NH₂ group.
Acceptor: Pyrazole N2 (the "pyridine-like" nitrogen).
Motif: Expect infinite C(5) chains or R2,2(8) dimers linking molecules in a head-to-tail fashion. The propyl group will likely act as a spacer, separating these H-bonded layers via weak van der Waals interactions.
Crystallographic Parameters (Predicted)
Parameter
Predicted Value Range
Rationale
Crystal System
Monoclinic
Common for polar organic small molecules.
Space Group
P2₁/c or C2/c
Centrosymmetric packing favored by dipole minimization.
Z (Molecules/Unit)
4
Standard for P2₁/c.
Density
1.20 – 1.28 g/cm³
Typical for C-H-N organic solids.
Experimental Characterization Workflow
To rigorously validate the structure, the following self-validating workflow must be executed.
Step 1: Single Crystal X-Ray Diffraction (SC-XRD)
Instrument: Bruker D8 QUEST or equivalent with Mo-Kα (λ=0.71073 Å) or Cu-Kα radiation.
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the flexible propyl chain.
Data Strategy: Collect full sphere of data to resolution < 0.80 Å.
Step 2: Structure Solution & Refinement
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
Hydrogen Treatment:
C-H hydrogens: Constrain using riding model (AFIX 43 for aromatic, AFIX 23 for methylene).
N-H hydrogens: Locate in difference Fourier map and refine freely with isotropic thermal parameters to validate H-bond geometry.
Architecting the Next-Generation Pyrazole: A Technical Guide to Regiocontrol and Kinase Selectivity
Topic: Discovery of Novel Pyrazole Derivatives: A Technical Guide to Regiocontrol and Kinase Selectivity Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Discovery of Novel Pyrazole Derivatives: A Technical Guide to Regiocontrol and Kinase Selectivity
Content Type: In-depth Technical Guide
Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Scientists.
Executive Summary
The pyrazole ring is not merely a structural spacer; it is a privileged scaffold in modern pharmacopeia, serving as the core engine for over 30 FDA-approved therapeutics, including the recently approved Pirtobrutinib (2023) and Asciminib (2021) . Its thermodynamic stability, ability to act as both a hydrogen bond donor and acceptor, and planar geometry make it an ideal mimic for the adenine ring of ATP in kinase inhibitors.
However, the ubiquity of pyrazoles masks a critical synthetic challenge: Regioselectivity . The classical Knorr synthesis often yields inseparable mixtures of 1,3- and 1,5-isomers, complicating SAR (Structure-Activity Relationship) deconvolution.
This guide provides a rigorous technical framework for:
Overcoming the Regioselectivity Bottleneck using modern synthetic strategies.
Rational SAR Design for kinase hinge-binding.
Self-Validating Protocols for synthesis and biological assay.
Part 1: The Pharmacophore – Why Pyrazole?
The pyrazole moiety (1,2-diazole) owes its "privileged" status to its electronic versatility. In kinase drug discovery, it functions primarily as a Hinge Binder .
Donor-Acceptor Motif: The N-H (donor) and N: (acceptor) at positions 1 and 2 interact with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Valine, Methionine residues).
Vector Control: Substituents at positions 3, 4, and 5 allow precise vectoring into the hydrophobic pocket (gatekeeper residue) or the solvent-exposed front.
Case Study: Pirtobrutinib (Jaypirca)
Approved in 2023 for mantle cell lymphoma, Pirtobrutinib utilizes a tetra-substituted pyrazole core.[1] Unlike covalent BTK inhibitors (e.g., Ibrutinib), it binds non-covalently, requiring an exquisitely tuned pyrazole geometry to maintain potency against C481S resistance mutations [1].
Part 2: The Synthetic Bottleneck – Regiocontrol Strategies
The most common failure mode in pyrazole discovery is the inadvertent synthesis of regioisomeric mixtures.
The Problem: Classical Knorr Synthesis
Condensing a hydrazine (
) with an unsymmetrical 1,3-diketone typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles. Separation requires tedious chromatography, and misidentification of the active isomer can lead to "dead-end" SAR leads.
The Solution: Regioselective Methodologies
To ensure structural integrity, we employ Regioselective Cyclocondensation or Post-Cyclization Functionalization .
DOT Diagram 1: Synthetic Regiocontrol Logic
Figure 1: Comparison of Classical Knorr vs. Modern Regioselective Synthesis. The enynone pathway directs nucleophilic attack to the
-carbon, securing regiochemistry.
Part 3: Medicinal Chemistry & SAR Logic[2][3][4][5]
Designing a novel pyrazole requires a "zone-based" optimization strategy.
Table 1: SAR Optimization Matrix
Position
Chemical Role
Biological Interaction
Optimization Strategy
N1
Pharmacokinetic Tail
Solvent exposure / Solubilization
Attach morpholine, piperazine, or polar moieties to improve ADME. Bulky groups here can prevent metabolic N-dealkylation.
C3
Specificity Determinant
Gatekeeper Residue / Hydrophobic Pocket
Aromatic rings or bulky alkyls (t-butyl) here clash with the gatekeeper residue in off-target kinases, enhancing selectivity.
C4
Electronic Tuner
Electronic modulation of the ring
Halogens (F, Cl) or Nitriles (CN) modulate the pKa of the pyrazole protons, strengthening H-bonds with the hinge.
C5
Steric Lock
Shape complementarity
Often kept small (Me, H) to avoid steric clash with the ATP-binding cleft floor, unless targeting an allosteric pocket.
DOT Diagram 2: Kinase Binding Mode Logic
Figure 2: Structural logic for pyrazole-based kinase inhibitors. The N1, C3, and C4 positions are vectors for distinct biological interactions.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis via Enynones
Rationale: This method avoids the ambiguity of diketone condensation by using an alkynone intermediate, which directs the hydrazine attack to the
-carbon [2].
Reagents:
Terminal Alkyne (1.0 eq)
Acid Chloride (1.0 eq)
(2 mol%) / CuI (1 mol%)
Hydrazine Hydrate or Aryl Hydrazine (1.2 eq)
Step-by-Step Workflow:
Sonogashira Coupling (Pre-cursor Synthesis):
Under
atmosphere, dissolve acid chloride and terminal alkyne in dry THF.
Add
(3 eq), CuI, and Pd-catalyst. Stir at RT for 4h.
Validation: Monitor by TLC (disappearance of acid chloride). Isolate the alkynone intermediate via silica column.
Cyclocondensation:
Dissolve the isolated alkynone in Ethanol/Acetic Acid (10:1).
attacks the activated triple bond (-carbon) first (Michael addition), followed by intramolecular cyclization. This guarantees the 1,3,5-substitution pattern.
Purification:
Evaporate solvent. Recrystallize from EtOH.
QC Check:
-NMR must show a distinct singlet for the pyrazole C4-H (typically 6.5-7.0 ppm). NOESY NMR can confirm regiochemistry by showing cross-peaks between N1-substituent and C5-substituent.
Protocol B: Kinase Inhibition Assay (FRET-based)
Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a robust, ratiometric readout less susceptible to compound fluorescence interference than standard fluorescence intensity assays.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 4-(1-Propyl-1H-pyrazol-4-yl)aniline
Executive Summary & Strategic Logic
The target molecule, 4-(1-Propyl-1H-pyrazol-4-yl)aniline , is a critical biaryl scaffold frequently observed in kinase inhibitors and competitive antagonists. While direct coupling of 4-bromoaniline with pyrazole boronates is possible, it often suffers from catalyst poisoning due to the free amine and oxidative instability of the aniline starting material.
The Recommended Route: The "Nitro-Reduction" Pathway
To ensure high purity and scalability, this protocol utilizes a Nitro-Reduction strategy . By coupling the pyrazole with a nitrobenzene precursor first, we avoid amine-palladium coordination issues. The final hydrogenation step provides a pristine aniline product that typically requires minimal purification, unlike the dark oxidation byproducts often seen in direct aniline couplings.[1]
The following diagram outlines the optimized three-step workflow.
Caption: Three-stage linear synthesis designed for high fidelity and minimal purification.
Detailed Experimental Protocols
Module 1: Regioselective N-Alkylation
Objective: Synthesis of 4-Bromo-1-propyl-1H-pyrazole.
Rationale: 4-Bromopyrazole is symmetric; however, N-alkylation must be driven to completion to avoid inseparable mixtures. Cesium carbonate (
) is selected over for its higher solubility in DMF, enhancing reaction rates.[1]
Objective: Reduction to 4-(1-Propyl-1H-pyrazol-4-yl)aniline.
Rationale: Catalytic hydrogenation is the cleanest method, producing only water as a byproduct.[1]
Solution: Ensure rigorous degassing of solvents. Switch to a more active catalyst like XPhos Pd G2 if the reaction stalls.
Issue: Regioisomers in Alkylation (Step 1)
Observation: Multiple spots on TLC.
Solution: 4-Bromopyrazole is symmetric (
), so N1 vs N2 alkylation yields the same product.[1] If impurities arise, they are likely bis-alkylation (rare) or impurities in the starting material. Ensure stoichiometry is controlled (1.1-1.2 equiv alkyl halide).
Issue: Aniline Oxidation (Step 3)
Observation: Product turns brown/purple upon drying.
Solution: The aniline is electron-rich and prone to oxidation. Perform the final concentration at
and store immediately under inert gas.
Safety & Handling
1-Bromopropane: Alkylating agent. Use in a fume hood. Avoid skin contact.
Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (water or alcohol) during handling and filtration. Dispose of in a dedicated container for heavy metals.
Hydrogen Gas: Flammable. Ensure no open flames or sparks near the hydrogenation setup.
References
Microwave-Assisted Synthesis of 4-Substituted Pyrazoles:
Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3]
Source: Li, F., et al. (2014).[1] Chemical Research in Chinese Universities.
URL:[Link][1]
Suzuki Coupling of Pyrazoles (General Protocol):
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
Source: Billingsley, K., & Buchwald, S. L. (2007).[1] Journal of the American Chemical Society.
URL:[Link][1]
Reduction of Nitroarenes (Standard Methods):
Title: Catalytic Hydrogenation of Nitro Compounds.[4][5]
Source: Blaser, H. U., et al. (2003).[1] Organic Reactions.[5][6][7]
URL:[Link][1]
Characterization Data (4-Bromopyrazole):
Title: 4-Bromopyrazole | CAS 2075-45-8.[8][9][10][11][12]
Source: PubChem Compound Summary.
URL:[Link][1]
Application Notes and Protocols: Suzuki Coupling for the Synthesis of 4-Arylpyrazoles
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Arylpyrazoles and the Power of Suzuki Coupling The pyrazole scaffold is a privileged structure in medicinal chemistry, a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Arylpyrazoles and the Power of Suzuki Coupling
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically used drugs such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[1][2] Specifically, 4-arylpyrazoles are of significant interest due to their diverse biological activities, which include acting as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[3][4] The synthesis of these valuable compounds often relies on robust and versatile chemical transformations. Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for forging carbon-carbon bonds.[5][6][7]
First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.[6][8] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi, for their work on palladium-catalyzed cross-couplings in organic synthesis.[5] The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[9][10] These attributes make it an ideal tool for the synthesis of complex molecules like 4-arylpyrazoles, which are often key components in drug discovery programs.[11][12]
This guide provides a comprehensive overview of the Suzuki coupling for the synthesis of 4-arylpyrazoles, including a detailed look at the reaction mechanism, optimized protocols, and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Deep-Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][13] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[8][14]
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the C-X bond of the 4-halopyrazole (where X is typically I, Br, or Cl). This step forms a Pd(II) intermediate.[5][8] The reactivity of the halide follows the general trend of I > Br > Cl, with iodides being the most reactive and chlorides the least.[15]
Transmetalation: In this crucial step, the organic group from the arylboronic acid is transferred to the palladium center.[8][16] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][16] The choice of base is critical and can significantly impact the reaction's efficiency.[6][9]
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the 4-arylpyrazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
Application Note: 4-(1-Propyl-1H-pyrazol-4-yl)aniline as a Privileged Scaffold in Kinase Inhibitor Synthesis
Abstract This guide details the synthetic utility, handling, and application of 4-(1-Propyl-1H-pyrazol-4-yl)aniline (CAS: 252577-77-8 / Analogous derivatives) as a high-value pharmaceutical intermediate. Structurally com...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the synthetic utility, handling, and application of 4-(1-Propyl-1H-pyrazol-4-yl)aniline (CAS: 252577-77-8 / Analogous derivatives) as a high-value pharmaceutical intermediate. Structurally composed of an electron-rich pyrazole ring coupled to an aniline moiety, this compound serves as a critical "hinge-binder" precursor in the development of ATP-competitive kinase inhibitors (e.g., JAK, Src, and CDK families). This document provides optimized protocols for its synthesis, purification, and downstream derivatization, specifically focusing on its role in generating Structure-Activity Relationship (SAR) libraries for oncology and immunology targets.
Chemical Profile & Strategic Significance[1]
The "Privileged Scaffold" Status
In medicinal chemistry, the 1-alkyl-4-arylpyrazole motif is classified as a privileged scaffold. The pyrazole ring serves as a bioisostere for imidazole or pyrrole, often engaging in hydrogen bonding with the hinge region of kinase enzymes. The N-propyl group probes hydrophobic pockets (Selectivity Pocket I), while the aniline amine acts as a versatile vector for extending the molecule into the solvent-exposed region or the "gatekeeper" area via amide or urea linkages.
Property
Specification
IUPAC Name
4-(1-Propyl-1H-pyrazol-4-yl)aniline
Molecular Formula
C₁₂H₁₅N₃
Molecular Weight
201.27 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Rationale: While Suzuki coupling is possible, the most cost-effective and scalable route for this specific intermediate involves the alkylation of 4-(4-nitrophenyl)-1H-pyrazole followed by reduction. This method avoids expensive palladium catalysts in the first step and allows for late-stage diversification of the alkyl chain.
Step 1: N-Alkylation of 4-(4-Nitrophenyl)-1H-pyrazole
Objective: Install the propyl group on the pyrazole nitrogen.
Reagents:
4-(4-Nitrophenyl)-1H-pyrazole (1.0 eq)
1-Bromopropane (1.2 eq)
Cesium Carbonate (Cs₂CO₃) (2.0 eq) or K₂CO₃ (3.0 eq)
Solvent: DMF or Acetonitrile (ACN)
Procedure:
Charge a reaction vessel with 4-(4-nitrophenyl)-1H-pyrazole dissolved in DMF (0.5 M concentration).
Add Cs₂CO₃ and stir for 15 minutes at room temperature to deprotonate the pyrazole (observable color change).
Dropwise add 1-Bromopropane.
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
Workup: Pour into ice water. The product, 1-propyl-4-(4-nitrophenyl)-1H-pyrazole , typically precipitates as a yellow solid. Filter, wash with water, and dry.
Critical Note: Regioselectivity is generally >95% for the N1 position due to steric and electronic directing effects of the para-nitroaryl group.
Step 2: Hydrogenation to Aniline
Objective: Reduce the nitro group to the target amine without reducing the pyrazole ring.
Dissolve the aniline in anhydrous DCM under Nitrogen.
Add the isocyanate dropwise at 0°C.
Allow to warm to RT and stir for 2 hours.
Workup: The urea product usually precipitates as a white solid. Filter and wash with cold DCM. This reaction is quantitative and requires no chromatography in 90% of cases.
Analytical Quality Control
To ensure the integrity of the intermediate before library synthesis, the following QC parameters must be met.
Handling: Use standard PPE (Lab coat, gloves, safety glasses). Process in a fume hood, especially during the alkylation step involving alkyl bromides (alkylating agents are potential carcinogens).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline is sensitive to oxidation (browning) over long periods of air exposure.
References
Pyrazole Scaffolds in Kinase Inhibitors
Alam, M. A.[3] "Pyrazole: an emerging privileged scaffold in drug discovery."[4][3][5] Future Medicinal Chemistry, 2023.[3][6]
Synthetic Methodology (Regioselectivity)
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[7] Journal of Organic Chemistry, 2008.
JAK Inhibitor Chemistry (Ruxolitinib Analogs)
Lin, X., et al. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors." Int. J. Mol. Sci., 2021.
General Properties & CAS Data
PubChem Compound Summary for Pyrazole-Aniline Derivatives.
Application Notes & Protocols: 4-(1-Propyl-1H-pyrazol-4-yl)aniline as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition The pyrazole ring system is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring system is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal bioisosteric replacement for other aromatic rings, often leading to improved potency and pharmacokinetic profiles.[3][4] Within the landscape of oncology and inflammation research, pyrazole-containing molecules have emerged as a cornerstone for the development of potent and selective kinase inhibitors.[2][5]
4-(1-Propyl-1H-pyrazol-4-yl)aniline capitalizes on this privileged core, presenting a synthetically versatile and strategically designed building block for drug discovery campaigns. This molecule is comprised of three key components, each contributing to its utility:
The Pyrazole Core: Serves as the foundational anchor, often interacting with key residues within the ATP-binding pocket of kinases. Its aromatic nature allows for favorable stacking interactions.
The N-Propyl Group: This alkyl substituent enhances lipophilicity, which can improve cell permeability and metabolic stability. It can also be tailored to probe specific hydrophobic pockets within the kinase active site to gain potency and selectivity.
The Aniline Moiety: The primary amine (-NH2) group is a crucial synthetic handle. It provides a nucleophilic site for a wide array of chemical transformations, most commonly for building out the "second vector" of a kinase inhibitor that targets regions beyond the ATP-binding site, such as the hinge region. This is fundamental for achieving high-affinity binding.
This guide provides a comprehensive overview of the synthesis of 4-(1-propyl-1H-pyrazol-4-yl)aniline and detailed protocols for its application in the construction of diverse kinase inhibitor chemotypes.
Synthesis of the Building Block: 4-(1-Propyl-1H-pyrazol-4-yl)aniline
A robust and scalable synthesis is paramount for any building block intended for library synthesis. The following three-step sequence provides a reliable route from commercially available starting materials.
Caption: Synthetic workflow for 4-(1-propyl-1H-pyrazol-4-yl)aniline.
Protocol 1: Synthesis of 4-(1-Propyl-1H-pyrazol-4-yl)aniline
Step 1: Synthesis of 1-Propyl-4-bromo-1H-pyrazole
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol), add cesium carbonate (Cs₂CO₃, 1.5 eq).
Stir the suspension at room temperature for 15 minutes.
Add 1-iodopropane (1.1 eq) dropwise to the reaction mixture.
Stir the reaction at 60 °C for 4-6 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 1-propyl-4-bromo-1H-pyrazole.
Step 2: Synthesis of 4-(1-Propyl-1H-pyrazol-4-yl)-1-nitrobenzene
In a Schlenk flask, combine 1-propyl-4-bromo-1H-pyrazole (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).[6]
Add a solvent mixture of 1,4-dioxane and water (4:1, 10 mL/mmol).
Degas the mixture by bubbling argon through the solution for 20 minutes.
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere. Monitor progress by LC-MS.[6]
After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify via flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the desired product.
Step 3: Synthesis of 4-(1-Propyl-1H-pyrazol-4-yl)aniline
Dissolve 4-(1-propyl-1H-pyrazol-4-yl)-1-nitrobenzene (1.0 eq) in a 2:1 mixture of ethanol and tetrahydrofuran (EtOH/THF).
Carefully add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.[7]
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
Monitor the reaction by LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure to yield the final product, 4-(1-propyl-1H-pyrazol-4-yl)aniline, which is often used in the next step without further purification.
Application in the Synthesis of Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket.[8][9] The 4-(1-propyl-1H-pyrazol-4-yl)aniline scaffold is exceptionally well-suited for generating Type II inhibitors due to the linear nature of the aniline vector, which can be extended to reach this allosteric site.
Caption: General synthetic routes from the building block to common inhibitor scaffolds.
Protocol 2: Synthesis of a Urea-Based Kinase Inhibitor
This protocol describes the synthesis of a generic urea-based inhibitor, a common motif in Type II inhibitors targeting kinases like VEGFR and FLT3.[10]
Dissolve 4-(1-propyl-1H-pyrazol-4-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) or THF (10 mL/mmol) under an argon atmosphere.
Add the desired substituted isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 1.05 eq) to the solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC or LC-MS. A precipitate may form as the product is generated.
If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
If no precipitate forms, concentrate the reaction mixture and purify the crude product by flash column chromatography or recrystallization to yield the final urea-based inhibitor.
Relevant Kinase Targets and Signaling Pathways
Derivatives of the pyrazole-aniline scaffold have shown activity against a wide range of kinases implicated in cancer and inflammatory diseases.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a clinically validated anti-cancer strategy. VEGFR2 is a key receptor tyrosine kinase that initiates signaling cascades leading to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.
Caption: Simplified VEGFR2 signaling pathway and the point of intervention for a kinase inhibitor.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase.
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., starting from 10 µM down to low nM concentrations) in DMSO.
Assay Plate Setup: In a 384-well plate, add a small volume of the diluted compound.
Kinase Reaction: Add the kinase and substrate to the wells. Allow a brief pre-incubation period (15-20 min).
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quantifies the amount of product formed (e.g., ADP).
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) on a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3, HUVEC for VEGFR2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measurement: Read the absorbance at ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
4-(1-Propyl-1H-pyrazol-4-yl)aniline is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its synthesis is straightforward, and the aniline functional group provides a reliable handle for generating diverse chemical libraries. The inherent properties of the N-propylated pyrazole core offer a favorable starting point for optimizing potency, selectivity, and drug-like properties. As kinase drug discovery continues to evolve, focusing on overcoming resistance mutations and achieving greater selectivity, versatile and intelligently designed scaffolds like this will remain indispensable tools for medicinal chemists and drug development professionals.
References
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry. Available at: [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. (n.d.). ResearchGate. Available at: [Link]
New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. (2023). Cell Chemical Biology. Available at: [Link]
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). Journal of Medicinal Chemistry. Available at: [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). MDPI. Available at: [Link]
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Available at: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Available at: [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv. Available at: [Link]
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). BMC Structural Biology. Available at: [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate. Available at: [Link]
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Available at: [Link]
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (n.d.). ResearchGate. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Available at: [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Available at: [Link]
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
Classical structural scheme of a type-II kinase inhibitor docked into... (n.d.). ResearchGate. Available at: [Link]
Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? (2014). ACS Chemical Biology. Available at: [Link]
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Journal of Chemistry. Available at: [Link]
4-(1H-Pyrazol-1-yl)aniline. (n.d.). PubChem. Available at: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). European Journal of Medicinal Chemistry. Available at: [Link]
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Scientific Research Publishing. Available at: [Link]
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules. Available at: [Link]
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. (2014). Journal of Medicinal Chemistry. Available at: [Link]
N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. (n.d.). ResearchGate. Available at: [Link]
1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (n.d.). Growing Science. Available at: [Link]
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). AFINITICA. Available at: [Link]
"One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. (2012). Organic Chemistry Portal. Available at: [Link]
Technical Guide: Strategic Derivatization of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Topic: Derivatization of the aniline group in 4-(1-Propyl-1h-pyrazol-4-yl)aniline Content Type: Detailed Application Notes and Protocols [1] Executive Summary This technical guide outlines the optimized protocols for the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Derivatization of the aniline group in 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Content Type: Detailed Application Notes and Protocols
[1]
Executive Summary
This technical guide outlines the optimized protocols for the functionalization of the primary aniline moiety in 4-(1-Propyl-1h-pyrazol-4-yl)aniline . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a "hinge-binder" in kinase inhibitor design (e.g., JAK, CDK inhibitors) and as a core motif in antimicrobial agents.
The presence of the electron-rich 1-propyl-pyrazole ring at the para-position imparts unique electronic and solubility characteristics to the aniline.[1] This guide provides validated workflows for Acylation (Amide formation) , Reductive Amination , Sulfonylation , and Urea formation , addressing specific challenges such as solubility handling and chemoselectivity between the aniline nitrogen and the pyrazole nitrogen.
Primary Aniline (-NH₂): The primary nucleophile.[1] pKa ~4.8–5.0 (Estimated). Slightly more electron-rich than unsubstituted aniline due to the resonance donation from the pyrazole ring.[1]
Pyrazole Ring (N2): The N2 nitrogen is pyridinic.[1] It is weakly basic and significantly less nucleophilic than the aniline amine. However, it can act as a hydrogen bond acceptor or proton trap in strongly acidic media.
Propyl Chain: Increases lipophilicity (cLogP ~2.1), improving solubility in organic solvents (DCM, THF) compared to the methyl analog.
Solubility Data
Solvent
Solubility Rating
Application Note
DCM
High
Preferred for acid chloride/sulfonyl chloride reactions.[1][2]
Required for HATU/EDC couplings with polar acids.[1]
Methanol
Moderate
Good for reductive amination; avoid for acid chlorides.[1]
Water
Low
Requires biphasic systems or organic co-solvents.[1]
Strategic Derivatization Pathways (DOT Diagram)
Figure 1: Strategic decision tree for the derivatization of the aniline scaffold based on target medicinal chemistry properties.[1][2]
Experimental Protocols
Protocol A: Amide Coupling (Acylation)
Objective: Synthesis of amides using Carboxylic Acids (Method A1) or Acid Chlorides (Method A2).
Mechanism: Nucleophilic attack of the aniline nitrogen on the activated carbonyl carbon.
Method A1: HATU-Mediated Coupling (Preferred for Complex Acids)
Use this method for chiral acids, valuable intermediates, or when avoiding harsh acidic byproducts.[2]
Reagents:
Carboxylic Acid (1.1 equiv)
HATU (1.2 equiv)
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 2 minutes.
Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated ester.
Addition: Add 4-(1-Propyl-1h-pyrazol-4-yl)aniline (1.0 mmol) to the reaction mixture.
Reaction: Stir at RT for 2–12 hours. Monitor by LCMS (Look for [M+H]⁺ peak of Product).
Note: If reaction is slow, heat to 50°C. The pyrazole ring is stable at this temperature.
Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL).
Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).
Use this method for simple, commercially available R-groups.[1]
Reagents:
Acid Chloride (1.1 equiv)
Triethylamine (TEA) or Pyridine (2.0 equiv)
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure:
Dissolution: Dissolve 4-(1-Propyl-1h-pyrazol-4-yl)aniline (1.0 mmol) and TEA (2.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C.[1]
Addition: Add the Acid Chloride (1.1 mmol) dropwise.
Reaction: Allow to warm to RT and stir for 1–3 hours.
Quench: Add a few drops of MeOH to quench unreacted acid chloride.
Workup: Wash with 1M HCl (careful: rapid wash to remove TEA, avoid protonating pyrazole product too long) or Citric Acid (10%), then NaHCO₃.
Expert Tip: If the product is acid-sensitive, skip the acid wash and purify directly.
Protocol B: Reductive Amination (Alkylation)
Objective: Synthesis of secondary amines to modulate pKa and solubility.[1][2]
Mechanism: Formation of an imine (Schiff base) followed by selective reduction.[1]
Workup: Evaporate most of the pyridine (azeotrope with toluene if necessary). Redissolve in EtOAc, wash with 0.5M Citric Acid (to remove residual pyridine), then Brine.
Purification: Recrystallization from EtOH/Water is often sufficient for sulfonamides, or use Flash Chromatography.[1]
Quality Control & Validation
Analytical Checkpoints
TLC: The starting aniline is relatively polar and UV active (254 nm). Derivatized products (Amides/Sulfonamides) usually move higher (higher Rf) in non-polar solvents (Hex/EtOAc) compared to the free amine.
¹H NMR Diagnostics:
Aniline NH₂: Broad singlet at δ ~5.0–5.5 ppm (disappears upon derivatization).[1]
Amide NH: New singlet appears downfield (δ ~8.0–10.0 ppm).[1]
Pyrazole Protons: The pyrazole ring protons (C3-H and C5-H) typically appear as singlets or doublets around δ 7.5–8.0 ppm.[1] These shifts may move slightly depending on the electron-withdrawing nature of the new substituent on the aniline.
Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.8 ppm), Triplet (~4.1 ppm). These should remain unchanged.
Use DMSO/MeOH for LCMS; try purification using reverse-phase (C18) chromatography.[1]
Workflow Visualization (Amide Coupling)
Figure 2: Operational workflow for amide coupling, highlighting the decision path between Acid Chloride and HATU methods.
References
General Synthesis of Pyrazole-Anilines
ChemicalBook. (2025).[1][4][5] 4-(1H-Pyrazol-4-yl)aniline Chemical Properties and Synthesis. Retrieved from
Reductive Amination Protocols
Li, G., et al. (2020). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Lirias. Retrieved from
Amide Coupling Methodologies
Ilhan, I. O., & Cadir, M. (2012).[6] Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved from
Kinase Inhibitor Scaffolds (Context)
National Center for Biotechnology Information.[1] (2012).[7] Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. PubMed.[1] Retrieved from
Reactions of the pyrazole ring in 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Technical Application Note: Regioselective Functionalization of the Pyrazole Core in 4-(1-Propyl-1H-pyrazol-4-yl)aniline Executive Summary & Strategic Analysis The scaffold 4-(1-Propyl-1H-pyrazol-4-yl)aniline represents...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Regioselective Functionalization of the Pyrazole Core in 4-(1-Propyl-1H-pyrazol-4-yl)aniline
Executive Summary & Strategic Analysis
The scaffold 4-(1-Propyl-1H-pyrazol-4-yl)aniline represents a privileged pharmacophore in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., Janus kinase or Aurora kinase inhibitors). The molecule features two distinct aromatic domains: an electron-rich aniline and a
-excessive 1,4-disubstituted pyrazole .
The Core Challenge: The primary amine of the aniline moiety is significantly more nucleophilic than the pyrazole ring. Consequently, standard electrophilic reagents will exclusively target the aniline nitrogen or its ortho-positions (C2'/C6') unless specific blocking strategies are employed. This guide details the protocols required to bypass this inherent reactivity bias and successfully functionalize the pyrazole ring at the C5 position (and secondarily C3).[1]
Reactivity Landscape
C4 Position: Blocked by the aniline moiety.
C5 Position (Target): The most reactive site for C-H activation and lithiation due to the inductive effect of the adjacent N1-propyl group and coordination capability.
Aniline Amine: Must be protected (Boc/Acetyl) to prevent oxidation or N-alkylation/acylation during pyrazole functionalization.
Visualizing the Reactivity Logic
The following decision tree illustrates the critical path for selecting the correct functionalization protocol based on the desired outcome.
Figure 1: Strategic workflow for bypassing aniline reactivity to target the pyrazole core.
Pre-requisite: Aniline Protection
Before attempting any pyrazole chemistry, the aniline must be "masked." The tert-butyloxycarbonyl (Boc) group is recommended due to its stability under basic lithiation conditions and Pd-catalyzed couplings.
Protocol:
Dissolve 4-(1-Propyl-1H-pyrazol-4-yl)aniline (1.0 equiv) in dry THF.
Add Boc₂O (1.1 equiv) and DMAP (5 mol%).
Stir at reflux for 2 hours.
Concentrate and filter through a short silica plug.
Validation: Disappearance of the broad NH₂ signal (~5.0 ppm) in ¹H NMR; appearance of Boc singlet (~1.5 ppm).
Objective: Introduction of aryl groups at the C5 position (adjacent to the N-propyl group).
Mechanism: Concerted Metallation-Deprotonation (CMD). The N1-propyl group does not direct via coordination but the C5-H is the most acidic proton on the pyrazole ring.
Reagents:
Substrate: N-Boc protected aniline derivative.
Catalyst: Pd(OAc)₂ (5-10 mol%).
Ligand: PPh₃ or specialized phosphines like PCy₃ (often ligand-free conditions work for pyrazoles).
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
Coupling Partner: Aryl Bromide (Ar-Br).
Solvent: DMA or DMF (anhydrous).
Step-by-Step Protocol:
Setup: In a glovebox or under Argon, charge a microwave vial with the N-Boc substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).
Solvation: Add anhydrous DMA (0.2 M concentration).
Reaction: Seal and heat to 120°C for 12–16 hours (or 140°C for 1 hour in microwave).
Workup: Dilute with EtOAc, wash with water (3x) to remove DMA. Dry over Na₂SO₄.
Deprotection: Treat with TFA/DCM (1:1) for 1 hour to restore the aniline.
Data Interpretation:
Regioselectivity: The C5-arylated product is favored >95:5 over C3.
NMR Verification: Loss of the C5-H singlet (typically ~7.8–8.0 ppm). The C3-H signal (usually slightly more upfield or shielded) remains.
Module B: C5-Lithiation and Electrophilic Trapping
Objective: Introduction of Formyl (-CHO), Halogen (-I, -Br), or Carboxyl (-COOH) groups.
Mechanism: Directed ortho-metallation (DoM) is not strictly operative, but the inductive effect of N1 makes C5 the kinetic site of deprotonation.
Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add N-Boc protected substrate (1.0 equiv) and THF. Cool to -78°C .
Lithiation: Add n-BuLi (1.2 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.
Critical Note: Maintain -78°C. Higher temperatures (-20°C) may lead to Boc-group attack or decomposition.
Equilibration: Stir at -78°C for 45–60 minutes to ensure complete C5-lithiation.
Quench: Add the Electrophile (e.g., DMF, 3.0 equiv) rapidly.
Warming: Allow the reaction to warm to room temperature over 2 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
Table 1: Electrophile Selection Guide
Target Group
Reagent (at -78°C)
Notes
Formyl (-CHO)
DMF or N-Formylmorpholine
Precursor for reductive aminations.
Iodo (-I)
Iodine (I₂) in THF
Excellent for subsequent Suzuki couplings.
Carboxyl (-COOH)
Dry Ice (Solid CO₂)
Add excess solid CO₂ to the reaction slurry.
Methyl (-Me)
MeI (Methyl Iodide)
Alkylation is rapid; watch for over-alkylation.
Module C: Halogenation (EAS)
Objective: Chlorination or Bromination of the pyrazole ring.[2]
Challenge: Even with Boc-protection, the aniline ring is electron-rich. However, N-halosuccinimides (NCS/NBS) in polar aprotic solvents favor the heterocyclic ring.
Protocol:
Dissolve N-Boc substrate in acetonitrile (MeCN) or DMF.
Add NBS (1.05 equiv) at 0°C.
Stir at Room Temperature for 4 hours.
Regioselectivity Check:
If C5 is unsubstituted, C5-Br is the major product.
If C5 is blocked, C3-Br forms.
Warning: If the aniline is unprotected, the product will be 2-bromo-4-(1-propyl-1H-pyrazol-4-yl)aniline (halogenation ortho to the amine).
References
Regioselectivity in Pyrazole C-H Activation
Goossen, L. J., et al. "Regioselective C-H Arylation of Pyrazoles." Journal of Organic Chemistry.
Application Notes & Protocols for the In Vitro Biological Evaluation of Pyrazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of pyrazole derivatives. This document offers a detailed explora...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of pyrazole derivatives. This document offers a detailed exploration of the methodologies used to assess the therapeutic potential of this important class of heterocyclic compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory activities.
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their unique structural features allow for a broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[3][4] Pyrazole derivatives have been successfully developed into a range of therapeutic agents and continue to be a focus of intense research for new treatments.[5][6] The in vitro evaluation of these compounds is a critical first step in the drug development pipeline, providing essential data on their biological activity, potency, and mechanism of action before proceeding to more complex and costly in vivo studies. This guide details field-proven protocols and explains the scientific rationale behind the experimental design for evaluating pyrazole derivatives in three key therapeutic areas.
Pyrazole derivatives have emerged as promising candidates for anticancer agents due to their ability to interact with various biological targets involved in cancer progression, such as protein kinases (e.g., CDKs, EGFR, VEGFR), tubulin, and DNA.[4][7][8] The initial in vitro assessment focuses on determining a compound's ability to inhibit cancer cell growth and elucidating the mechanism by which it induces cell death.
Foundational Assay: Assessing Cytotoxicity and Antiproliferative Effects
The first step in screening pyrazole derivatives for anticancer activity is to determine their effect on the viability and proliferation of cancer cells. The MTT assay is a robust, colorimetric method widely used for this purpose.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13] By measuring the absorbance of the solubilized formazan, we can quantify the reduction in cell viability caused by a test compound.[11]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for Anticancer Screening
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Include wells for 'medium only' (background control) and 'cells with vehicle' (negative control, typically DMSO).
Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach and resume growth.
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
Treatment Incubation: Incubate the cells with the compounds for a specified period, typically 24, 48, or 72 hours.
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][10]
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity of Pyrazole Derivatives
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[8][17][18] Dysregulation of kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of cancer.[8][19][20]
Scientific Rationale: Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase. These assays typically monitor the transfer of a phosphate group from ATP to a substrate peptide. A reduction in substrate phosphorylation in the presence of the pyrazole derivative indicates inhibitory activity.
Signaling Pathway: Role of Kinases in Cancer
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
Anti-inflammatory Evaluation: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, are well-known for their anti-inflammatory properties. [23]In vitro evaluation focuses on their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2).
[6][24][25]
Key Target: COX Enzyme Inhibition Assay
Scientific Rationale: The cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [24]There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation. [24]Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
[24]
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: The COX pathway and the site of action for selective inhibitors.
Reagent Preparation: Prepare COX Assay Buffer, Heme, and the enzymes (ovine COX-1 and human recombinant COX-2). Dilute pyrazole derivatives and a known inhibitor (e.g., Celecoxib) to desired concentrations.
[24][26]2. Plate Setup: To a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
[24]3. Inhibitor Addition: Add the serially diluted pyrazole derivatives or a vehicle control to the wells.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
[24]5. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
[24][27]6. Detection: Immediately read the fluorescence intensity (e.g., λexcitation = 535 nm; λemission = 590 nm) in a kinetic mode for a set period. [27]The assay detects the intermediate product, Prostaglandin G2.
[26]7. Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration and calculate the IC₅₀ values for both COX-1 and COX-2. [24]The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
[24]
Data Presentation: COX Inhibition by Pyrazole Derivatives
The protocols and application notes presented herein provide a robust framework for the initial in vitro characterization of novel pyrazole derivatives. By systematically evaluating cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, researchers can efficiently identify lead compounds for further development. A thorough understanding of the causality behind each experimental step, from cell line selection to the choice of controls, is paramount for generating reliable and reproducible data. The integration of these foundational assays is an indispensable part of the modern drug discovery process, paving the way for the development of next-generation pyrazole-based therapeutics.
References
Synthesis and biological activities of some pyrazole derivatives: A comprehensive review. (2025).
Synthesis and Pharmacological Activities of Pyrazole Deriv
Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. Benchchem.
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
MTT Assay Protocol for Cell Viability and Prolifer
Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. (2024). Nanotechnology Perceptions.
Recent Advances in the Development of Pyrazole Deriv
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers.
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry.
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.
Detailed protocol for MTT Cell Viability and Prolifer
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
MTT assay protocol. Abcam.
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR P
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2025). Taylor & Francis.
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024).
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
Cytotoxicity MTT Assay Protocols and Methods.
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI.
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Research Square.
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
Application Note: Development of Pyrazole-Based Anticancer Agents
From Rational Design to Mechanistic Validation Introduction: The Privileged Scaffold The pyrazole ring ( ) is recognized as a "privileged scaffold" in oncology due to its superior pharmacokinetic properties and ability t...
Author: BenchChem Technical Support Team. Date: February 2026
From Rational Design to Mechanistic Validation
Introduction: The Privileged Scaffold
The pyrazole ring (
) is recognized as a "privileged scaffold" in oncology due to its superior pharmacokinetic properties and ability to engage multiple kinase binding pockets. Its planar, electron-rich structure allows it to mimic the adenine ring of ATP, making it an ideal backbone for ATP-competitive kinase inhibitors.
Validation in the Clinic:
The clinical success of pyrazoles is evidenced by FDA-approved agents such as:
Crizotinib (Xalkori®): An ALK/ROS1 inhibitor for non-small cell lung cancer (NSCLC).
Ruxolitinib (Jakafi®): A JAK1/JAK2 inhibitor for myelofibrosis.
Avapritinib (Ayvakit®): Targeted therapy for GIST (PDGFRA exon 18 mutations).
This guide provides a validated workflow for developing novel pyrazole derivatives, addressing the three critical bottlenecks: Regioselective Synthesis , Cytotoxic Screening , and Mechanistic Elucidation .
Before synthesis, the substitution pattern must be optimized for the target kinase. The pyrazole ring serves as a linker that orients hydrophobic groups into the kinase "back pocket" while presenting hydrogen bond donors/acceptors to the hinge region.
Figure 1: The Pyrazole Development Workflow
Caption: Iterative workflow for pyrazole drug discovery. The feedback loop from screening to design is critical for optimizing IC50 values.
Module 2: Synthetic Protocol (The "Make" Phase)
Challenge: The Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) often yields a mixture of 1,3- and 1,5-disubstituted isomers. These isomers have vastly different biological activities.
Protocol: Regioselective Synthesis via Fluorinated Solvents
Mechanism: The use of fluorinated solvents like 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity via hydrogen bond activation of the carbonyl.
Step-by-Step Methodology:
Reactants: Dissolve 1.0 eq of 1,3-diketone (e.g., benzoylacetone) in TFE (0.5 M concentration).
Addition: Add 1.1 eq of substituted hydrazine (e.g., phenylhydrazine) dropwise at room temperature.
Catalysis: Add 10 mol% HCl or acetic acid if the reaction is sluggish.
Reflux: Heat to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with
and brine.
Purification (Critical): If isomers form, 1,5-isomers are typically more polar than 1,3-isomers. Use Flash Chromatography on silica gel.[1]
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Oiling Out
Product aggregation
Triturate crude oil with cold diethyl ether or pentane to induce crystallization.
Low Regioselectivity
Uncontrolled pH
Lower temperature to 0°C during addition; switch solvent to HFIP (Hexafluoroisopropanol).
| No Reaction | Steric hindrance | Use microwave irradiation (120°C, 15 min) to overcome energy barriers. |
Module 3: In Vitro Validation (The "Test" Phase)
Once synthesized, compounds must be screened for cytotoxicity. The MTT assay is the industry standard for high-throughput viability screening.
Protocol: Optimized MTT Cytotoxicity Assay
Principle: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium salt into insoluble purple formazan crystals.[2]
Seeding: Seed cancer cells (e.g., A549, MCF-7) at
cells/well in 96-well plates.
Expert Tip: Edge wells often evaporate faster. Fill them with PBS and use only inner wells for data.
Incubation: Allow attachment for 24 hours at 37°C/5%
.
Treatment: Treat with serial dilutions of the pyrazole compound (0.1 µM – 100 µM) for 48 hours.
Control: 0.1% DMSO (Vehicle control) and Doxorubicin (Positive control).
MTT Addition: Add 20 µL MTT stock (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate for 3–4 hours. Look for purple precipitate.[2][5][6]
Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake for 15 min.
Read: Measure Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability:
IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
Module 4: Mechanistic Elucidation (Apoptosis)
Cytotoxicity does not explain how the cell dies. Pyrazoles often induce apoptosis via kinase inhibition. The Annexin V-FITC/PI assay distinguishes between early apoptosis, late apoptosis, and necrosis.
Figure 2: Apoptosis Signaling Pathway
Caption: Mechanism of Action: Kinase inhibition triggers the intrinsic mitochondrial apoptotic pathway, leading to PS externalization.
Protocol: Annexin V-FITC/PI Staining
Harvest: Collect
treated cells. Crucial: Collect the floating cells (dead) and adherent cells (trypsinized) to get the total population.
Wash: Wash 2x with cold PBS.
Resuspend: Resuspend in 100 µL 1X Binding Buffer (HEPES-based). Calcium is required for Annexin V binding.[4][7][8]
Application Note: Targeted Antimicrobial Development
Functionalized Pyrazole Scaffolds as DNA Gyrase Inhibitors Abstract The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib and Rimonabant...
Author: BenchChem Technical Support Team. Date: February 2026
Functionalized Pyrazole Scaffolds as DNA Gyrase Inhibitors
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib and Rimonabant. In the context of antimicrobial resistance (AMR), substituted pyrazoles have emerged as potent inhibitors of bacterial DNA gyrase B (GyrB), a validated target essential for ATP-dependent DNA supercoiling. This application note provides a comprehensive workflow for the rational design, synthesis, and biological validation of pyrazole-based antimicrobials. It moves beyond generic screening to focus on mechanism-based validation and safety profiling.[1]
Unlike β-lactams that target cell wall synthesis, pyrazole derivatives often target the ATPase domain of DNA gyrase. The efficacy of these molecules relies on precise functionalization to exploit the ATP-binding pocket.
Key SAR Drivers:
N1 Position (Hydrophobic Interaction): Substitution with aryl groups (e.g., phenyl, 2,4-difluorophenyl) or benzoyl moieties typically enhances binding affinity by occupying the hydrophobic pocket of the enzyme.
C3/C5 Positions (Steric Fit): Bulky aryl or heteroaryl groups here stabilize the molecule within the active site via
- stacking interactions with amino acid residues like Tyr109 (in S. aureus).
C4 Position (H-Bonding): This is the "vector" position. Introduction of electron-withdrawing groups (EWGs) like aldehydes, nitriles, or hydrazide linkers often creates critical hydrogen bonds with Asp73 and the catalytic water network.
Visualization: Pharmacophore Map
The following diagram illustrates the functional logic of the pyrazole scaffold in the context of DNA gyrase inhibition.
Figure 1: Pharmacophore mapping of substituted pyrazoles targeting the bacterial DNA Gyrase B ATP-binding domain.
Experimental Workflow Overview
The development cycle follows a strict "Make-Test-Analyze" loop. We utilize a tiered screening approach to filter non-specific toxins early.
Figure 2: Tiered development pipeline ensuring only mechanism-validated, low-toxicity candidates proceed.
Protocol A: Chemical Synthesis (Optimized Knorr Reaction)
Context: The Knorr pyrazole synthesis is the most robust method for generating the core scaffold. This protocol utilizes microwave irradiation to improve yield and reduce reaction time compared to traditional reflux.
Stoichiometry: Dissolve 1.0 mmol of the 1,3-dicarbonyl compound and 1.1 mmol of the hydrazine derivative in 10 mL of ethanol.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reaction: Irradiate in a microwave synthesizer at 140°C for 10–15 minutes (or reflux for 4 hours if microwave is unavailable).
Monitoring: Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3).
Work-up: Pour the reaction mixture into crushed ice. The pyrazole precipitate should form immediately.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to achieve >95% purity (verify via
H-NMR).
Protocol B: Primary Screening (MIC Determination)
Context: This protocol adheres to CLSI M07 standards. It is critical to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological cation levels (
, ), which affect antibiotic uptake and activity.
Materials:
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[3]
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
Readout: The MIC is the lowest concentration preventing visible turbidity. For confirmation, add 30 µL Resazurin; a change from blue to pink indicates metabolic activity (failure).
Data Interpretation:
MIC Value (µg/mL)
Classification
Action
< 4
Potent
Proceed to Mechanism Study
4 – 16
Moderate
Optimize Substituents
| > 16 | Weak/Inactive | Discard |
Protocol C: Mechanism of Action (DNA Gyrase Supercoiling Assay)
Context: To prove the pyrazole targets GyrB and is not simply a membrane disruptor, we measure the inhibition of ATP-dependent supercoiling of relaxed pBR322 plasmid DNA.
Procedure:
Reaction Mix: Prepare 30 µL reactions containing:
Assay Buffer (Tris-HCl, KCl, MgCl
, DTT, Spermidine, ATP).
Relaxed pBR322 DNA (0.5 µg).
E. coli DNA Gyrase (1 U).
Test Compound (at
and MIC).
Incubation: Incubate at 37°C for 30 minutes.
Termination: Stop reaction with 30 µL STEB buffer (40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue) and chloroform/isoamyl alcohol.
Electrophoresis: Run samples on a 1% agarose gel (TAE buffer) at 50V for 3 hours.
Analysis: Stain with Ethidium Bromide.
Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).
Inhibited Gyrase:[3][5][6][7][8] DNA remains in the relaxed/nicked band position.
Title: Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[6]
Recrystallizing pyrazoles presents a unique set of challenges due to their amphoteric nature and prototropic tautomerism (1H- vs. 3H/5H- isomers). Unlike simple aromatics, pyrazoles are prolific hydrogen bond donors and acceptors. This capability often leads to:
High Polymorphic Propensity: Slight changes in solvent polarity can stabilize different crystal lattices.
Oiling Out (Liquid-Liquid Phase Separation): The formation of an amorphous "gum" or oil rather than a crystalline solid, particularly in non-polar anti-solvents.[1]
Solvate Formation: Pyrazoles frequently trap solvent molecules (especially alcohols) in their lattice, altering melting points and stability.
This guide provides a self-validating workflow to overcome these specific failure modes.
Standard Operating Procedure (SOP): Recrystallization Workflow
The following diagram outlines the critical decision nodes for pyrazole purification. Unlike generic protocols, this workflow emphasizes supersaturation control to prevent oiling out.
Figure 1: Decision logic for pyrazole crystallization. Note the "Seeding Point" intervention to bypass oiling out.[2]
Solvent System Selection Guide
Pyrazoles require a balance between disrupting intermolecular H-bonds for dissolution and allowing them to reform for crystallization.
Primary Solvent Classes
Solvent Class
Examples
Suitability for Pyrazoles
Technical Notes
Alcohols (Protic)
Ethanol, Isopropanol (IPA), Methanol
High
Excellent for dissolving polar pyrazoles. Risk: Can form stable solvates.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Medium-High
Good general solvent. Less prone to solvate formation than alcohols.
Aromatic Hydrocarbons
Toluene
Medium
Excellent for highly substituted, lipophilic pyrazoles (e.g., Celecoxib).
Anti-Solvents
Heptane, Hexane, Water
Critical
Water is the anti-solvent of choice for alcoholic solutions. Heptane is used for EtOAc/Toluene systems.
Proven Binary Systems (from Literature)
Ethanol / Water (The "Universal" System):
Protocol: Dissolve pyrazole in hot ethanol (reflux). Add hot water dropwise until turbidity persists. Re-heat to clear, then cool slowly.
Best for: Simple pyrazoles, polar derivatives [1].
Ethyl Acetate / Heptane:
Protocol: Dissolve in minimum hot EtOAc. Add Heptane slowly.
Best for: Lipophilic pyrazoles, avoiding hydrate formation [2].
Acetone / Toluene (Celecoxib Specific):
Protocol: Reflux in Toluene/Acetone mix.[3] Cool to 25°C.[3]
Mechanism:[2][4][5][6][7] Toluene suppresses the solubility of the polar sulfonamide group while acetone aids dissolution [3].
Troubleshooting Guide: The "Oiling Out" Crisis
Issue: The solution becomes cloudy and separates into a sticky oil/gum at the bottom of the flask instead of forming crystals.
Cause: The system entered a Liquid-Liquid Phase Separation (LLPS) region before crossing the crystallization boundary. This is common in pyrazoles due to their ability to form strong intermolecular networks that are "liquid-like" but dense.
Rescue Protocol (The "Re-Heat & Seed" Method)
Do not filter the oil. It is your product.
Re-dissolve: Heat the mixture back to the clear point (one phase).
Adjust Polarity: Add 5-10% more of the good solvent (e.g., Ethanol) to shift the LLPS boundary.
Seed at High Temperature: Add seed crystals (1% w/w) while the solution is still hot (just below saturation temperature).
Why? The seeds provide a surface for growth, bypassing the energy barrier required for spontaneous nucleation.
Slow Cool: Reduce stirring speed and cool at <0.5°C/min.
Figure 2: Logic flow for recovering a batch that has oiled out.
Advanced Topics: Polymorphism & Tautomerism
The Tautomer Trap
Pyrazoles exist in equilibrium between tautomers (e.g., 3-methylpyrazole
5-methylpyrazole).
Observation: You isolate a solid, but the NMR in solution shows broad peaks or split signals.
Explanation: In solution, tautomers exchange rapidly. In the solid state, the lattice "locks" one specific tautomer [4].
Impact: Different solvents can crystallize different tautomers, leading to different melting points.
Action: Always record the Melting Point (MP) and DSC immediately after drying. If MP varies by >5°C between batches, check for polymorphism using XRPD (X-Ray Powder Diffraction).
Impurity Rejection (Color)
Pyrazoles often oxidize to form yellow/orange impurities.
Solution: If the product is colored but should be white, use Charcoal Treatment during the hot filtration step.
Warning: Do not use acidic charcoal for acid-sensitive pyrazoles. Use neutral activated carbon.
Frequently Asked Questions (FAQs)
Q1: My pyrazole crystallized, but the melting point is 10°C lower than the literature value. Is it impure?
Diagnosis: It is likely a solvate . Pyrazoles form stable solvates with Ethanol and Water.
Test: Run a TGA (Thermogravimetric Analysis) or dry a small sample at 80°C under high vacuum for 24 hours. If the MP increases, it was a solvate.
Q2: I cannot get the solid to precipitate; it stays in solution even at -20°C.
Diagnosis: The compound is likely too soluble in the chosen solvent.
Fix: Perform a solvent swap . Evaporate the current solvent and switch to a less polar system (e.g., replace Methanol with Ethyl Acetate/Hexane). Alternatively, convert the pyrazole to a salt (e.g., Hydrochloride) by bubbling HCl gas into an ether solution; salts crystallize much more readily than free bases [5].
Q3: Can I use water as a solvent for lipophilic pyrazoles?
Answer: Generally, no. However, using surfactants (e.g., 2% Tween-80) in water can create a micro-emulsion that allows for controlled crystallization, a technique often used to improve the bioavailability of drugs like Celecoxib [6].
References
BenchChem. (2025).[1] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Link
American Chemical Society. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. J. Org. Chem. Link
Lupine Publishers. (2018). Crystallization and Polymorphism-Scalable Process for Celecoxib. LOJ Med Sci. Link[3]
National Institutes of Health (PMC). (2010). On the Tautomerism of N-Substituted Pyrazolones. Chem. Eur. J. Link
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles via Acid Addition Salts. Link
Manipal University. (2007). Preparation and physicochemical evaluations of recrystallized celecoxib with Tween-80. PDA J Pharm Sci Technol.[8] Link
Technical Support Center: Synthesis of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Topic: Improving the yield of 4-(1-Propyl-1h-pyrazol-4-yl)aniline synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Senio...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving the yield of 4-(1-Propyl-1h-pyrazol-4-yl)aniline synthesis
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Senior Application Scientist Note:
The synthesis of 4-(1-Propyl-1h-pyrazol-4-yl)aniline (CAS: 1251149-95-7) presents a classic heterocyclic challenge: balancing the nucleophilicity of the pyrazole nitrogen with the sensitivity of the aniline amine during cross-coupling. This scaffold is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting small molecules.
This guide moves beyond generic textbook procedures to address the specific "pain points" of this molecule: regioselectivity during alkylation and catalyst poisoning during Suzuki coupling .
Part 1: The Synthetic Strategy (Route Selection)
To maximize yield, you must choose the correct assembly order. We recommend Route A (Convergent) for medicinal chemistry scales (<10g) to ensure isomeric purity.
Visualizing the Pathway
Figure 1: Comparison of "Early Alkylation" (Route A) vs. "Late Alkylation" (Route B). Route A avoids the formation of inseparable regioisomers.
Part 2: Troubleshooting & Optimization (Q&A)
Module 1: Suzuki Coupling Failures (Low Yield)
Q: I am attempting the Suzuki coupling of 1-propyl-4-bromopyrazole with 4-aminophenylboronic acid pinacol ester, but conversion stalls at 40-50%. Why?
A: This is likely due to catalyst poisoning by the free amine (aniline) or protodeboronation .
The Mechanism: The free amine on the boronic ester can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalytic cycle.
The Fix (Chemical): Switch to a protected aniline . Use 4-(N-Boc-amino)phenylboronic acid pinacol ester . The Boc group prevents Pd coordination. After coupling, remove the Boc group with TFA/DCM (quantitative yield).
The Fix (Catalytic): If you must use the free amine, switch to Pd(dppf)Cl₂·DCM or XPhos Pd G2 . These bulky, electron-rich ligands are more resistant to amine poisoning than standard Pd(PPh₃)₄.
Q: My reaction turns black immediately, and I see homocoupling of the bromide.A: This indicates oxygen infiltration or lack of base strength.
Protocol Adjustment: Ensure rigorous degassing (sparging with Argon for 15 mins).
Base Switch: Switch from Na₂CO₃ to K₃PO₄ (2.0 equiv) . The phosphate base often facilitates the transmetallation step more effectively for nitrogen-heterocycles.
Module 2: Regioselectivity Issues
Q: I tried alkylating 4-(1H-pyrazol-4-yl)aniline with propyl iodide, but I got a mixture of products. How do I separate them?
A: You are experiencing the "Late Alkylation" trap (see Figure 1).
The Problem: The pyrazole ring has two nitrogens. In the biaryl system, they are not equivalent (N1 vs. N2). Furthermore, the aniline nitrogen is also nucleophilic. You likely have a mixture of N1-propyl, N2-propyl (regioisomers), and N-aniline alkylated byproducts.
The Solution: Do not attempt to separate this mixture; it is often inseparable by standard silica chromatography. Restart using Route A. Alkylate 4-bromopyrazole first. Because 4-bromopyrazole is symmetric (tautomerically equivalent in solution), alkylation yields a single, pure N-propyl isomer.
Module 3: Purification Challenges
Q: The product streaks on the TLC plate and co-elutes with impurities. How do I purify it?
A: The target molecule contains a basic aniline and a pyrazole, causing it to interact strongly with the acidic silanols on silica gel.
Eluent Modification: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your DCM/MeOH eluent system. This neutralizes the silica.
Alternative Workup: Since the product is basic, use an Acid-Base Extraction :
Dissolve crude in EtOAc.
Extract with 1M HCl (Product goes into water; non-basic impurities stay in EtOAc).
Basify the aqueous layer to pH 10 with NaOH.
Extract back into EtOAc. This often yields >95% purity without a column.
Part 3: Optimized Experimental Protocol
Recommended Route: Suzuki Coupling of Protected Aniline
Step 1: Synthesis of 1-propyl-4-bromopyrazole
Dissolve 4-bromopyrazole (1.0 eq) in DMF (0.5 M).
Add Cs₂CO₃ (1.5 eq) and stir for 10 min.
Add 1-iodopropane (1.2 eq) dropwise. Stir at RT for 4h.
Result: Quantitative conversion to a single isomer.
Figure 2: Decision tree for diagnosing low yields and impurities.
Part 4: Data Summary & Properties
Property
Value
Note
Molecular Formula
C₁₂H₁₅N₃
Molecular Weight
201.27 g/mol
LogP (Predicted)
~2.4
Moderate lipophilicity
pKa (Aniline)
~4.0
Less basic than typical aniline due to pyrazole EWG effect
TLC Rf
0.35
5% MeOH in DCM (Requires Et₃N to prevent streaking)
Solubility
DMSO, MeOH, DCM
Poor solubility in water
References
Cheng, H., et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chemical Research in Chinese Universities.
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guide."
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
Side products in the synthesis of N-propylpyrazoles
Introduction: The N-Propyl Challenge Synthesizing N-propylpyrazoles—common scaffolds in inhibitors for kinases (e.g., JAK, p38)—presents a deceptive challenge. Unlike methyl groups, the propyl chain introduces -hydrogens...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The N-Propyl Challenge
Synthesizing N-propylpyrazoles—common scaffolds in inhibitors for kinases (e.g., JAK, p38)—presents a deceptive challenge. Unlike methyl groups, the propyl chain introduces
-hydrogens susceptible to elimination. Unlike bulky tert-butyl groups, the propyl chain is not large enough to sterically enforce single-isomer formation.
This guide addresses the three critical failure modes in this synthesis: Regioisomeric Mixtures , Elimination Byproducts , and Over-Alkylation .
Module 1: Direct Alkylation (The "Propyl Halide" Route)
Context: The most common route involves reacting a 1H-pyrazole with 1-halopropane (Cl, Br, I) in the presence of a base.
Issue 1: "I am getting a 60:40 mixture of isomers. How do I improve N1-selectivity?"
Diagnosis:
You are fighting the Tautomeric Equilibrium . In solution, unsymmetrical pyrazoles exist as rapidly interconverting tautomers (
-H and -H). The alkylating agent attacks the deprotonated species. Because the propyl group is a primary alkyl chain with moderate steric bulk, it does not strongly discriminate between the nitrogen atoms solely based on sterics.
The Mechanism (Visualized):
Caption: Divergent alkylation pathways driven by pyrazolide resonance. Steric hindrance at C3/C5 dictates the major isomer.
Troubleshooting Protocol:
Switch the Base: If using NaH (sodium hydride), switch to Cesium Carbonate (
) . The "Cesium Effect" often stabilizes the pyrazolide anion in a way that accentuates steric differences, marginally improving selectivity for the less hindered nitrogen [1].
Solvent Polarity: Highly polar aprotic solvents (DMF, DMSO) dissociate the ion pair, making the anion highly reactive and less selective. Switch to THF or Toluene (with a phase transfer catalyst like TBAI) to tighten the ion pair and allow steric factors to dominate.
The "Blocking" Strategy: If selectivity is poor (~1:1), do not waste time optimizing conditions. Install a transient blocking group (e.g., THP) or synthesize via cyclocondensation (see Module 2).
Issue 2: "My yield is low, and I see gas evolution (Propene)."
Diagnosis:
You are observing E2 Elimination .[1][2] The propyl halide possesses
-hydrogens. If your base is too strong or too bulky (e.g., ), or if the reaction is heated excessively, the base abstracts a proton from the propyl chain instead of the pyrazole attacking the carbon.
Side Reaction:
Corrective Actions:
Lower Temperature: Run the reaction at 0°C to RT . Do not reflux unless necessary.
Change Leaving Group: Switch from Propyl-Iodide to Propyl-Tosylate or Propyl-Mesylate . These are harder nucleophiles and less prone to elimination under mild conditions compared to iodides [2].
Weaker Base: Use
or instead of alkoxides or hydrides.
Issue 3: "I see a highly polar spot on the baseline of my TLC."
Diagnosis:Quaternization (Over-alkylation). Pyrazoles are nucleophilic. Once the mono-propyl product forms, the other nitrogen is still nucleophilic (albeit less so). In the presence of excess alkyl halide and heat, you form the 1,2-dipropylpyrazolium salt .
Solution:
Stoichiometry Control: Use a slight deficit of alkyl halide (0.95 eq) relative to the pyrazole.
Reaction Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not let it "cook" overnight.
Module 2: Cyclocondensation (The "Hydrazine" Route)
Context: Reacting a 1,3-diketone (or enaminone) with n-propylhydrazine. This avoids the elimination issues of alkyl halides but introduces its own regioselectivity problems.
Issue: "I am getting the 'wrong' isomer (1,5-substituted instead of 1,3)."
Diagnosis:
In cyclocondensation, the regiochemistry is determined by which nitrogen of the hydrazine (the substituted
or the unsubstituted ) attacks the most electrophilic carbonyl first.
Decision Logic (Visualized):
Caption: Regiochemical outcome depends on the initial nucleophilic attack. The unsubstituted NH2 is generally more nucleophilic.
Troubleshooting Protocol:
pH Adjustment:
Acidic Conditions (EtOH/HCl): Protonation of the carbonyls can shift the hard/soft character. Often favors the formation of 1-propyl-5-substituted products because the unsubstituted
attacks the most reactive carbonyl.
Basic Conditions: Can sometimes reverse selectivity, but less predictable.
Stepwise Synthesis:
Do not mix everything in one pot. React the diketone with an equivalent of DMF-DMA to form an enaminone first. The enaminone has very distinct electrophilic sites, often yielding single isomers (usually the 1,3-disubstituted product) [3].
Module 3: Purification & Analysis
Context: You have a mixture. How do you prove what you have and separate it?
FAQ: Analytical Distinction
Feature
N1-Propyl Isomer (Major)
N2-Propyl Isomer (Minor)
NOE Signal
Strong NOE between Propyl and C5-H (or substituent).
Strong NOE between Propyl and C3-H (or substituent).
TLC ()
Generally Higher (Less Polar).
Generally Lower (More Polar) due to exposed lone pair dipole.
13C NMR
carbon often shielded differently.
carbon often shielded differently.
Separation Guide
Flash Chromatography:
Stationary Phase: Standard Silica (40-63 µm).
Eluent: Isomers often streak. Add 1% Triethylamine to your eluent to sharpen the peaks.
Gradient: Run a very shallow gradient (e.g., 0% to 10% EtOAc in Hexanes over 20 CV). The isomers often have
.
Recrystallization:
If one isomer is solid and the other is oil (common), dissolve the mixture in minimal hot hexanes/ether and cool to -20°C. The symmetrical/major isomer often crystallizes out.
References
Fustero, S., et al. (2009). Regioselective N-Alkylation of Pyrazoles.[3][4][5]Journal of Organic Chemistry .[4]
Validates the use of Cesium bases for improving regioselectivity.
BenchChem Technical Support. (2025). Preventing elimination side reactions with 1-Iodopropane.[1]BenchChem .[1][6][7][8] 1
Provides specific data on E2 elimination pathways for propyl halides.
Gosselin, F., et al. (2010). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.Organic Letters .
Details the cyclocondensation regioselectivity and solvent effects.
Lellek, V., et al. (2018).[9] Synthesis of Pyrazoles via Oxidative Cyclization.[9]Synlett .[9]
Discusses alternative oxidative routes to avoid alkylation issues.
Technical Support Center: Stability of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Executive Summary 4-(1-Propyl-1h-pyrazol-4-yl)aniline is a biaryl system comprising an electron-rich aniline moiety linked to a pyrazole ring. Under acidic conditions, this molecule is chemically stable against hydrolysi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(1-Propyl-1h-pyrazol-4-yl)aniline is a biaryl system comprising an electron-rich aniline moiety linked to a pyrazole ring. Under acidic conditions, this molecule is chemically stable against hydrolysis but physically responsive via salt formation .
The primary stability risks in acidic media are not bond cleavage, but rather:
Unintended Precipitation: Formation of halide or sulfate salts with distinct solubility profiles.
Oxidative Discoloration: While protonation generally protects the amine from oxidation, the presence of trace metals or light in acidic solutions can still trigger the formation of colored oxidation byproducts (iminoquinones).
Module 1: Solubility & Salt Formation
User Issue: "I dissolved the compound in 1M HCl, and a white solid precipitated immediately. Did the compound degrade?"
Technical Diagnosis:
No, this is likely not degradation . You have formed the hydrochloride salt.
The Mechanism
This molecule contains two basic nitrogen centers. In acidic media, it undergoes protonation.
Aniline Nitrogen (
): Protonates first. This usually increases water solubility.
Pyrazole Nitrogen (
): Protonates in stronger acids (pH < 2).
While the mono-cation is often highly water-soluble, the di-cation or specific counter-ions (like sulfates or high-concentration chlorides) can exhibit the "Common Ion Effect," reducing solubility and causing the salt to crash out of solution.
Protonation Pathway Diagram
Figure 1: Stepwise protonation of the aniline and pyrazole moieties. Solubility is dictated by the specific counter-ion (Cl⁻, SO₄²⁻) present at the Di-Cation stage.
Troubleshooting Protocol: Solubilization
If precipitation occurs in acid:
Check Ionic Strength: If using 1M HCl, dilute to 0.1M HCl. The high [Cl⁻] concentration may be forcing the salt out.
Cosolvent Addition: Add 10-20% DMSO or Methanol. This disrupts the crystal lattice of the salt while maintaining acidic pH.
Counter-ion Switch: If using Sulfuric Acid (
), switch to Acetic Acid or HCl. Sulfate salts of aromatic amines are notoriously less soluble than their hydrochloride counterparts.
Module 2: Chemical Stability (Oxidation vs. Hydrolysis)
User Issue: "My acidic stock solution turned pink/brown after 24 hours. Is the pyrazole ring falling off?"
Technical Diagnosis:
The pyrazole-aniline bond (C-C biaryl bond) is extremely stable and resistant to acid hydrolysis. The color change indicates oxidative degradation of the aniline moiety, not structural cleavage.
Why this happens
Although protonation (converting
to ) electronically deactivates the ring and should protect it from oxidation, two factors can bypass this protection:
Light Sensitivity: Anilines are photo-labile. UV/Visible light can generate radical cations even in acid.
Trace Metals: Iron or Copper impurities in the acid source can catalyze the formation of azo-linkages or quinone-imines, which are intensely colored (pink/red) even at ppm levels.
Data: Stability Profile
Condition
Chemical Stability (24h)
Physical Stability
Risk Factor
1M HCl (Dark)
>99% Intact
High (Soluble)
Low
1M HCl (Light)
~95-98% Intact
Discoloration
Photo-oxidation
1M H2SO4
>99% Intact
Precipitation
Solubility (Salt)
Nitric Acid
Degraded
N/A
Nitration/Oxidation
Prevention Protocol
Storage: Store acidic stock solutions in amber glass vials at 4°C.
Degassing: Sparge buffers with Nitrogen/Argon to remove dissolved oxygen before dissolving the compound.
Avoid Oxidizing Acids: Never use Nitric acid (
) or Perchloric acid (), as these will rapidly oxidize the aniline to nitro-species or quinones [1].
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Issue: "I see split peaks or 'ghost' peaks when injecting my acidic sample into the HPLC."
Technical Diagnosis:
This is a pH Mismatch Artifact . Injecting a highly acidic sample (pH 1) into a neutral or weakly basic mobile phase (pH 7-8) causes on-column deprotonation.
The Phenomenon
As the acidic "plug" travels through the column, the molecule exists in two states:
Leading Edge: Interacts with the mobile phase buffer
Deprotonates Becomes more hydrophobic Retains longer.
Trailing Edge: Remains in the acidic sample solvent
Remains protonated Less hydrophobic Elutes faster.
Result: One compound appears as two peaks (or a distorted blob).
HPLC Method Optimization Guide
Parameter
Recommendation
Reason
Sample Diluent
Match Mobile Phase A
Ensures instant equilibrium upon injection.
Mobile Phase A
0.1% Formic Acid or TFA (pH ~2.5)
Keeps the aniline protonated throughout the run.
Mobile Phase B
Acetonitrile + 0.1% Acid
Prevents pH shifts during the gradient.
Column Choice
C18 with "Polar Embedded" group
Better peak shape for basic amines; reduces tailing.
Workflow: Recovering the Free Base
If you have an acidic solution and need to recover the neutral parent compound without degradation:
Cooling: Place the acidic solution on ice (0-4°C). Heat accelerates oxidation.
Neutralization: Slowly add 1M NaOH or Saturated
dropwise.
Monitoring: Watch for the formation of a white/off-white precipitate (the free base).
Extraction: Once pH > 8, extract immediately into Ethyl Acetate or DCM. Do not leave the aniline in basic aqueous solution for extended periods, as air oxidation is faster at high pH.
Drying: Dry organic layer over
and evaporate.
Visual Troubleshooting Flowchart
Figure 2: Decision tree for diagnosing stability vs. handling issues.
References
Gomes, A. et al. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
Williams, R. (2022).[1] pKa Data Compiled. Organic Chemistry Data.[2] (Reference for pKa values of Anilines and Pyrazoles). 1
ChemicalBook. (2025).[3] 4-(1H-Pyrazol-4-yl)aniline Synthesis and Properties. (Reference for synthetic workup conditions involving acid). 3
Technical Support Center: Stability & Degradation of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
Status: Operational Role: Senior Application Scientist Subject: Degradation Pathways, Troubleshooting, and Stability Protocols Introduction: The Molecule & Its Vulnerabilities Welcome to the technical guide for 4-(1-Prop...
Welcome to the technical guide for 4-(1-Propyl-1h-pyrazol-4-yl)aniline (CAS: 253334-43-1). As a researcher, you are likely utilizing this compound as a scaffold in kinase inhibitor development or as a probe molecule.
To ensure experimental reproducibility, you must understand that this molecule behaves as a bipartite system :
The Aniline Handle (High Risk): The primary amine is the "soft spot." It is electronically rich, prone to oxidation, and photosensitive. This is the source of 90% of stability issues (color changes, impurity peaks).
The Pyrazole-Propyl Core (Low Risk): The N-propyl pyrazole moiety is chemically robust. It resists hydrolysis and thermal stress but can undergo N-oxidation under extreme peroxide stress.
This guide synthesizes degradation chemistry with practical troubleshooting to keep your data clean.
Module 1: Oxidative Degradation (The "Browning" Effect)
The Issue
Users often report: "My white powder turned beige/brown after 2 weeks on the bench" or "I see a +16 Da peak in my LC-MS."
The Mechanism
The aniline nitrogen possesses a lone pair that is highly susceptible to Radical Oxygen Species (ROS).
Stage 1 (N-Oxidation): The amine oxidizes to a hydroxylamine (
) and subsequently to a nitroso () or nitro () species.
Stage 2 (Coupling): Oxidized intermediates react with the parent amine to form Azo dimers (colored species). This explains the "browning" even when degradation is
.
Pathway Diagram
Caption: Oxidative cascade from parent aniline to colored azo-dimers.
Troubleshooting & FAQs
Q: I see a peak at [M+16] in LC-MS. Is this an impurity?A: Yes. This is likely the N-oxide or hydroxylamine derivative.
Diagnostic: Check the UV spectrum of the peak. Aniline N-oxides often show a hypsochromic shift (blue shift) compared to the parent because the lone pair is engaged with oxygen, disrupting conjugation.
Q: Can I use the brown material?A: If the purity by HPLC is still
, yes. The color comes from trace azo-compounds which have high extinction coefficients. However, for biological assays (IC50), purify it. Oxidation products can be redox-active and produce false positives.
Module 2: Photostability & Storage
The Issue
Anilines are photosensitizers. Upon UV exposure, they generate radical cations that facilitate polymerization.
Protocol: Proper Storage
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C
Slows Arrhenius kinetics of auto-oxidation.
Atmosphere
Argon/Nitrogen
Displaces , preventing ROS formation.
Container
Amber Glass
Blocks UV (<400nm) to prevent radical initiation.
Solvent
DMSO (for stocks)
Warning: DMSO is hygroscopic and an oxidant. Store DMSO stocks at -80°C, not -20°C, to freeze completely and stop sulfur-based oxidation.
Module 3: Forced Degradation Protocols
To validate your analytical method (HPLC/LC-MS), you must prove it can separate the parent from its degradants. Use this "Self-Validating" stress test.
Step-by-Step Stress Testing
1. Acid/Base Hydrolysis (The Pyrazole Check)
Goal: Test stability of the Propyl-N bond and Pyrazole ring.
Protocol: Dissolve 1 mg/mL in 0.1 N HCl and 0.1 N NaOH. Heat at 60°C for 4 hours.
Expectation:High Stability. You should see minimal degradation. If you see a peak at [M-43] , you have cleaved the propyl group (rare chemically, requires extreme conditions).
Troubleshooting: If precipitation occurs in Base, it is the free base form of the aniline. Add Acetonitrile to resolubilize.
2. Oxidative Stress (The Aniline Check)
Goal: Generate N-oxides and Nitroso species.
Protocol: Treat with 3%
at Room Temp for 2 hours.
Expectation:Significant Degradation. Look for peaks at RT < Parent (more polar N-oxides) and RT > Parent (Azo dimers).
Mass Shifts: +16 Da (N-OH), +32 Da (
), +14 Da (Carbonyl formation on propyl chain - less common).
3. Photolysis
Goal: Simulate benchtop exposure.
Protocol: Expose 1 mg/mL solution (transparent vial) to ICH Q1B light source (or a sunny window) for 24 hours.
Expectation: Browning of solution. Complex chromatogram with broad peaks (polymerization).
Module 4: Analytical Troubleshooting (LC-MS)
Scenario: You observe "Ghost Peaks" in your chromatogram.
Observed Mass (ES+)
Probable Identity
Cause/Mechanism
Action
M + 16 (217 Da)
N-Hydroxylamine / N-Oxide
Air oxidation of aniline or peroxide contamination in solvents.
Use fresh solvents; Add 0.1% Formic Acid to stabilize.
M + 42 (243 Da)
N-Acetyl impurity
Reaction with Acetic Acid/Anhydride traces during synthesis or workup.
Check synthesis reagents. This is a stable amide, not a degradant.
2M + 1 (403 Da)
Non-covalent Dimer
Artifact. High concentration in MS source.
Dilute sample 10x. If peak disappears, it was an artifact.
M - 43 (158 Da)
Des-propyl analog
Dealkylation (radical mechanism) or synthesis impurity.
Unlikely to form on shelf. Check starting material purity.
Decision Tree for Unknown Peaks
Caption: Rapid diagnostic logic for identifying common impurities in LC-MS.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1] Defines the standards for forced degradation and stress testing. Link
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011). Detailed mechanisms of aniline oxidation and photolysis. Link
Gomes, P., et al. Oxidative degradation of aniline derivatives: Mechanistic insights. (2012). Journal of Organic Chemistry. (General mechanism for aniline-to-azo conversion). Link
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[2][3] Validates the "Self-Validating" protocol approach. Link
(Note: Specific degradation papers for CAS 253334-43-1 are not publicly available; protocols are derived from functional group chemistry of aniline and pyrazole scaffolds as per standard medicinal chemistry practices.)
Technical Support Center: Optimizing Catalyst Loading for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. Proper optimization is key to achieving high yields, minimizing side reactions, and ensuring process efficiency. This resource provides direct answers to common issues, troubleshooting strategies, and validated protocols to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Concepts
This section addresses foundational questions about the role and selection of catalysts in pyrazole synthesis.
Q1: What are the most common types of catalysts used for pyrazole synthesis?
A1: Pyrazole synthesis, most classically the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This transformation is often accelerated by a catalyst. The choice of catalyst is broad and depends on the specific substrates and desired reaction conditions. Common categories include:
Brønsted Acids: Simple acids like acetic acid or p-toluenesulfonic acid (TsOH) are frequently used.[3][4] They work by protonating a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[2]
Lewis Acids: Catalysts like zinc triflate (Zn(OTf)₂), scandium triflate (Sc(OTf)₃), or ytterbium perfluorooctanoate (Yb(PFO)₃) can coordinate to carbonyl oxygens, activating the dicarbonyl substrate.[5]
Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of separation and reusability. Examples include nano-ZnO, silica-supported copper, and various functionalized resins like Amberlyst-70.[6][7][8] These are particularly valued in green chemistry applications.[9]
Transition Metals: Silver (Ag) and copper (Cu) catalysts have been shown to be effective, particularly for syntheses involving alkynes or other specialized starting materials.[4][8] For instance, AgOTf has been used at loadings as low as 1 mol% for the synthesis of 3-CF3-pyrazoles.[4]
Q2: Why is catalyst loading so important? What happens if I use too much or too little?
A2: Catalyst loading is a critical parameter that directly influences reaction rate, yield, selectivity, and cost.
Too Little Catalyst: Insufficient catalyst loading is a primary cause of slow or incomplete reactions.[10] If there are not enough active sites to facilitate the conversion of all substrate molecules within a reasonable timeframe, the reaction may stall, leading to low yields and significant amounts of unreacted starting materials.[11]
Too Much Catalyst (Overloading): Counterintuitively, adding more catalyst is not always better. Excessive catalyst loading can lead to several problems. It can increase the rate of undesired side reactions, reducing the selectivity and purity of the final product.[10] For heterogeneous catalysts, high loadings can cause aggregation or poor mixing, which may decrease the effective surface area and overall efficiency.[9] From a practical standpoint, it also increases the cost of the synthesis and can complicate the post-reaction work-up and purification.[12] The optimal loading is the point at which a further increase does not significantly improve the yield or rate.[10][12]
Q3: What is a good starting point for catalyst loading?
A3: A typical starting range for optimization depends on the catalyst type:
Homogeneous Catalysts (e.g., Lewis Acids, AgOTf): A common range to investigate is 0.1 mol% to 5.0 mol% relative to the limiting reactant.[4][10] A good initial experiment might start at 1.0-2.0 mol%.
Heterogeneous Catalysts (e.g., nano-ZnO, supported metals): Loading is often expressed as weight percent (wt%) relative to the limiting reactant. A typical optimization series could range from 1 wt% to 10 wt% .[10] In some highly efficient systems, loadings as low as 30 mg to 120 mg for a 1 mmol scale reaction have been reported as optimal.[9]
The table below summarizes typical starting ranges for different catalyst classes.
Catalyst Type
Typical Loading Unit
Recommended Starting Range for Optimization
Key Considerations
Brønsted Acids
mol% / volume
Often used as a solvent or co-solvent (e.g., glacial acetic acid)[11]
Can be corrosive; neutralization required during work-up.
Requires efficient stirring; recovery and reuse are key advantages.
Q4: How does the catalyst actually work in a typical pyrazole synthesis?
A4: In the classic Knorr synthesis, an acid catalyst facilitates the reaction through a series of steps. The mechanism involves the initial formation of a hydrazone intermediate followed by cyclization and dehydration.
Caption: Simplified mechanism of acid-catalyzed Knorr pyrazole synthesis.
The catalyst protonates one of the carbonyl groups, making it a much better electrophile. The hydrazine then attacks this activated carbonyl. A series of proton transfers and water elimination leads to a hydrazone intermediate. The second nitrogen of the hydrazine moiety then attacks the remaining carbonyl group, leading to a five-membered ring intermediate which, upon a final dehydration step, yields the aromatic pyrazole ring and regenerates the catalyst.[2]
Part 2: Troubleshooting Guide for Catalyst Loading Issues
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: My reaction yield is very low or the reaction is not proceeding to completion.
This is the most common problem and can often be traced back to the catalyst.[13]
Possible Cause
Diagnostic Check
Recommended Action
Insufficient Catalyst Loading
The reaction is clean (few side products on TLC/LCMS) but a large amount of starting material remains after the expected reaction time.
Perform a systematic optimization by gradually increasing the catalyst loading in small increments (e.g., 0.5 mol% or 1 wt% steps). Plot yield vs. loading to find the optimal point where yield plateaus.[10][12]
Catalyst Poisoning
A fresh batch of starting material or solvent results in a sudden drop in activity compared to previous successful runs.
Ensure all reactants and solvents are of high purity and free from potential poisons like sulfur or phosphorus compounds.[6] If feasible, pass reactants through a guard bed (e.g., a small plug of silica or alumina) before they enter the reaction.
Catalyst Deactivation (General)
The reaction starts but stalls before completion. This is common with heterogeneous catalysts upon reuse.
Verify the activity of your catalyst. Run a small-scale control reaction with a fresh batch of catalyst alongside the suspect batch.[10] If deactivation is confirmed, consider catalyst regeneration procedures or using a fresh batch for each run.
Poor Reactant Purity
TLC/LCMS shows multiple unexpected spots, and the reaction is sluggish.
Confirm the purity of all starting materials. Impurities can directly inhibit or poison the catalyst. Recrystallize or purify reactants if necessary.[13]
Issue 2: I am observing significant side product formation.
High selectivity is just as important as high yield. If your reaction is producing a complex mixture, catalyst loading could be the culprit.
Possible Cause
Diagnostic Check
Recommended Action
Catalyst Overloading
The reaction proceeds quickly, but the desired product is contaminated with significant byproducts.
Reduce the catalyst loading systematically. An excess of catalyst can accelerate undesired reaction pathways. Find the minimum loading required for efficient conversion.
Incorrect Catalyst Choice
The reaction consistently produces a specific, undesired regioisomer or byproduct.
The chosen catalyst may inherently favor an undesired pathway. Screen a panel of different catalysts (e.g., compare a Brønsted acid, a Lewis acid, and a heterogeneous catalyst) to identify one with better selectivity for your specific substrates.[13]
Suboptimal Temperature
Side product formation increases at higher temperatures.
Optimize the reaction temperature in conjunction with catalyst loading. Sometimes a slightly higher catalyst load at a lower temperature can provide a better balance of rate and selectivity.[13]
Issue 3: My heterogeneous catalyst is losing activity upon reuse.
A key advantage of heterogeneous catalysts is their potential for recycling, but a drop in performance is a common issue.
Deactivation Mechanism
Evidence
Corrective Action
Coking / Fouling
Visual darkening of the catalyst; gradual loss of activity over several cycles.[6]
Optimize reaction conditions (e.g., lower temperature) to minimize side reactions that lead to coke.[6] For regeneration, controlled calcination in air can burn off deposits from robust inorganic supports like zeolites.[6]
Poisoning
Sudden and severe loss of activity, often after introducing a new batch of reagent.[6]
Identify and eliminate the source of the poison from the feedstock. Use of guard beds can be effective.[6]
Leaching
Analysis of the reaction solution (e.g., by ICP-MS) shows the presence of the catalyst's active metal.[6]
Choose a solvent that does not promote dissolution of the active species. Employ catalysts with stronger support interactions or consider encapsulation techniques.[6]
Sintering
Significant loss of activity after reactions at high temperatures. Characterization (e.g., TEM) shows an increase in metal particle size.[6]
Operate at the lowest effective temperature. Choose a catalyst with a more thermally stable support.[6]
Part 3: Experimental Protocols
These detailed protocols provide a framework for systematically optimizing catalyst loading.
Protocol 1: Screening and Optimization of Catalyst Loading
This protocol describes a parallel experiment to efficiently determine the optimal catalyst loading for a given pyrazole synthesis.
Reaction Setup: In an array of reaction vials, add the limiting reactant (e.g., 1,3-diketone, 1.0 mmol) and a magnetic stir bar to each vial.
Solvent and Reagent Addition: Add the chosen solvent (e.g., 5 mL) and the second reactant (e.g., hydrazine derivative, 1.1 mmol) to each vial.
Catalyst Loading Variation: To each vial, add a different, precisely weighed amount of the catalyst.
Control Reaction: Prepare one vial with no catalyst to serve as a baseline.
Reaction Execution: Place all vials in a temperature-controlled heating block and stir at the desired temperature (e.g., 80 °C).
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by a suitable technique like TLC, GC, or LCMS.[11]
Work-up and Analysis: Once the reactions appear complete (or after a fixed time, e.g., 6 hours), cool the mixtures. If using a heterogeneous catalyst, filter to remove it.[10] Perform a standard aqueous work-up, extract the product, dry the organic layer, and remove the solvent.
Data Interpretation: Determine the isolated yield of the purified product for each catalyst loading. Plot the yield as a function of catalyst loading to identify the optimal range, which is typically where the yield curve begins to plateau.[10][12]
Caption: Workflow for optimizing catalyst loading.
References
BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis.
BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.).
Karasawa, T., & Koga, H. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Piperazine Synthesis.
A mechanism of pyrazole forming reaction. (n.d.). ResearchGate.
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
Optimization of catalyst loading with respect to yield of 5a. (n.d.). ResearchGate.
Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025, July 22).
Ali, A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Sharanabasamma, K., et al. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group.
Technical Support Center: Byproduct Formation in Multicomponent Pyrazole Synthesis
Welcome to the Technical Support Center for Multicomponent Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Multicomponent Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges related to byproduct formation, offering troubleshooting advice and in-depth scientific explanations to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines?
A1: The most prevalent byproducts are regioisomers.[1][2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two different constitutional isomers of the pyrazole can be formed.[3] The formation of these isomers is a significant challenge as their separation can be difficult.[4]
Q2: How can I control the formation of regioisomers in my reaction?
A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis.[1] Several factors can be adjusted to favor the formation of the desired isomer:
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase regioselectivity compared to standard solvents like ethanol.[4]
pH Control: The pH of the reaction medium can direct the initial nucleophilic attack. Under acidic conditions, the reaction mechanism can be altered, influencing which nitrogen of the hydrazine attacks which carbonyl carbon first.[1][5]
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role in directing the regioselectivity.[1]
Q3: Besides regioisomers, what other types of byproducts can form?
A3: Other byproducts can include:
Bis-pyrazoles: These can form when the reaction conditions promote the coupling of two pyrazole units.[6][7]
Products from side reactions of starting materials: For instance, impurities in the starting carbonyl compound can lead to the formation of undesired pyrazole derivatives.[8][9]
Incomplete cyclization products: Under certain conditions, stable intermediates like hydrazones may not fully cyclize to form the pyrazole ring.[5]
Degradation products: Pyrazolone compounds, a related class, can be susceptible to hydrolysis, oxidation, and photodegradation, leading to colored byproducts.[10]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
Symptoms:
¹H NMR or GC-MS analysis shows a mixture of two or more pyrazole isomers.
Difficulty in purifying the desired product by column chromatography or recrystallization.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Sub-optimal Solvent
Standard solvents like ethanol may not provide sufficient directing effect for the reaction.
Protocol: Switch to a fluorinated alcohol solvent such as HFIP. Dissolve the 1,3-diketone in HFIP, then add the substituted hydrazine and stir at room temperature. Monitor the reaction by TLC.[1][4]
Incorrect pH
The initial nucleophilic attack is pH-dependent.[5]
Protocol: For acid-catalyzed reactions, use a solvent like glacial acetic acid. For reactions sensitive to pH, consider buffering the system.[1]
Lack of Steric/Electronic Bias
The substituents on the reactants do not provide a strong preference for one reaction pathway.
Strategy: Modify the starting materials. Introduce a bulky group or a strong electron-withdrawing/donating group to one of the reactants to create a significant steric or electronic difference between the two carbonyl carbons.[1]
Workflow for Improving Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Issue 2: Formation of Bis-Pyrazoles and Other Oligomeric Byproducts
Symptoms:
Mass spectrometry data indicates the presence of species with approximately double the mass of the expected product.
Complex NMR spectra with multiple sets of signals that cannot be assigned to the desired product or regioisomers.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Incorrect Stoichiometry
An excess of one of the reactants, particularly the hydrazine, can sometimes lead to further reactions with the initially formed pyrazole.
Protocol: Carefully control the stoichiometry of the reactants. Use a slight excess (e.g., 1.1 equivalents) of the limiting reagent.
High Reaction Temperature or Prolonged Reaction Time
Harsh reaction conditions can promote side reactions.[11]
Protocol: Optimize the reaction temperature and time. Start with milder conditions (e.g., room temperature) and shorter reaction times, monitoring the progress by TLC.
Catalyst-Induced Side Reactions
Certain catalysts may promote undesired coupling reactions.
Strategy: Screen different catalysts or consider a catalyst-free approach if the reaction proceeds at a reasonable rate without one.[12]
Issue 3: Presence of Unreacted Starting Materials or Stable Intermediates
Symptoms:
TLC analysis shows spots corresponding to the starting materials (e.g., chalcones in pyrazoline synthesis).[13]
Characterization data suggests the presence of an intermediate, such as a hydrazone, that has not cyclized.
Potential Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Incomplete Reaction
The reaction has not proceeded to completion due to insufficient time, temperature, or catalyst activity.[13]
Protocol: Increase the reaction time or temperature. If using a catalyst, ensure it is active and present in the correct amount. Microwave-assisted synthesis can often drive reactions to completion more efficiently than conventional heating.[13]
Low Purity of Reactants
Impurities in the starting materials can inhibit the reaction.[13]
Action: Purify the starting materials before use. For example, recrystallize solid reactants and distill liquid reactants.
Reversibility of an Intermediate Step
The formation of an intermediate may be reversible, and the equilibrium may not favor the product under the current conditions.
Strategy: Consider adding a dehydrating agent to remove water and drive the cyclization step forward, as water is often a byproduct of the condensation.
Reaction Mechanism: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic example of a multicomponent reaction for generating pyrazoles.[14][15][16] The mechanism involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Optimized Synthesis of a Regioisomerically Pure Pyrazole Using a Fluorinated Solvent
This protocol is adapted for the synthesis of N-methylpyrazoles where regioselectivity is a concern.[4]
Materials:
Unsymmetrical 1,3-diketone (1.0 mmol)
Methylhydrazine (1.1 mmol)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.
Add methylhydrazine to the solution at room temperature.
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
Upon completion, remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[1]
This protocol provides a rapid and efficient method for the synthesis of pyrazolines, which can be precursors to pyrazoles.[13]
Materials:
Substituted Chalcone (1 mmol)
Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)
Absolute Ethanol (5 mL)
Glacial Acetic Acid (1-2 drops, as catalyst)
Procedure:
In a microwave-safe reaction vessel, combine the substituted chalcone, hydrazine derivative, and absolute ethanol.
Add a drop of glacial acetic acid.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).
After the reaction, cool the vessel to room temperature.
The product often precipitates upon cooling and can be collected by filtration, washed with cold water, and dried.
References
Reddy, et al. (2019). Solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. Molecules, 24(15), 2775. [URL not available in search results]
Mandha, J., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Journal of Heterocyclic Chemistry, 56(6), 1637-1663. [Link]
Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-222. [Link]
Al-Masoudi, N. A., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 71(13), 4948-4953. [Link]
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Journal of Physics: Conference Series. [URL not available in search results]
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [URL not available in search results]
El-Malah, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules. [URL not available in search results]
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry. [URL not available in search results]
Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. (2021). Journal of Physics: Conference Series, 1853(1), 012059. [Link]
Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.). ResearchGate. [URL not available in search results]
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. [URL not available in search results]
Method for purifying pyrazoles. (2011).
Process for the purification of pyrazoles. (2009).
El-Malah, A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(17), 6429. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. (2021). Journal of Physics: Conference Series, 1853(1), 012059. [Link]
Synthesis of bis (pyrazole-5-ols) (6b). (n.d.). ResearchGate. [URL not available in search results]
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (2025). ResearchGate. [URL not available in search results]
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). Angewandte Chemie International Edition, 57(36), 11632-11636. [Link]
The following guide provides a definitive technical analysis for the NMR assignment of 4-(1-Propyl-1H-pyrazol-4-yl)aniline , a critical scaffold in kinase inhibitor discovery (e.g., JAK/STAT pathway modulators). This gui...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a definitive technical analysis for the NMR assignment of 4-(1-Propyl-1H-pyrazol-4-yl)aniline , a critical scaffold in kinase inhibitor discovery (e.g., JAK/STAT pathway modulators).
This guide is structured to serve as a self-validating protocol for Application Scientists, distinguishing the target compound from common regioisomeric impurities.
Executive Summary & Structural Context
Compound Identity: 4-(1-Propyl-1H-pyrazol-4-yl)aniline
CAS: 114474-28-1 (Parent Unsubstituted), N-Propyl Derivative (Analogous)
Core Application: Building block for biaryl kinase inhibitors.
The Analytical Challenge:
The synthesis of N-alkylated pyrazoles via hydrazine chemistry often yields regioisomeric mixtures (1,4- vs 1,3- vs 1,5-substituted isomers). Standard LC-MS cannot distinguish these isomers. NMR spectroscopy is the only definitive method to validate the position of the propyl group and the integrity of the 4-aryl substitution.
This guide compares the Target Product (1,4-isomer) against its Regioisomeric Alternatives (1,3- and 1,5-isomers) to demonstrate why rigorous assignment is mandatory for drug safety.
Comparative Analysis: Target vs. Alternatives
The "performance" of the product in this context refers to its structural purity and identification . The table below highlights how to distinguish the correct building block from common synthetic impurities.
Table 1: Structural Differentiation by 1H NMR (DMSO-d6)
Key Insight: The presence of singlets in the aromatic region (7.6–8.2 ppm) is the primary indicator of the 4-substituted pyrazole. The 1,3- and 1,5-isomers possess adjacent protons (H4-H5 or H3-H4) that show characteristic vicinal coupling (J ~1.8–2.5 Hz).
Reference Assignment Data
Based on high-confidence analog data (1-methyl-4-phenylpyrazole) and substituent increment theory.
Solvent: DMSO-d6 (Recommended for observing labile -NH₂ protons).
Frequency: 400 MHz or higher.
Table 2: 1H NMR Assignment (DMSO-d6)
Position
Shift (δ ppm)
Multiplicity
Integral
Coupling (J Hz)
Assignment Logic
Py-H5
8.12
Singlet (s)
1H
-
Diagnostic: Adjacent to N-Propyl. Deshielded.
Py-H3
7.78
Singlet (s)
1H
-
Distal to N-Propyl.
Ar-H (meta)
7.25
Doublet (d)
2H
8.4
Ortho to Pyrazole ring.
Ar-H (ortho)
6.58
Doublet (d)
2H
8.4
Ortho to Amine (Shielded).
NH₂
4.98
Broad Singlet
2H
-
Exchangeable (disappears with D₂O).
N-CH₂
4.08
Triplet (t)
2H
7.2
Diagnostic for N1-alkylation.
CH₂
1.82
Sextet (m)
2H
7.2
Propyl middle methylene.
CH₃
0.88
Triplet (t)
3H
7.2
Propyl terminal methyl.
Table 3: 13C NMR Assignment (DMSO-d6)
Carbon Type
Shift (δ ppm)
Assignment
Py-C3/C5
138.5 / 128.0
Pyrazole ring carbons (C5 is typically more deshielded).
Ar-C-NH₂
147.8
Ipso-carbon attached to amine.
Ar-C-Py
121.5
Ipso-carbon attached to pyrazole.
Ar-CH
126.5 / 114.2
Aromatic methines (114.2 is ortho to NH₂).
N-CH₂
53.5
Propyl alpha-carbon.
CH₂
23.1
Propyl beta-carbon.
CH₃
11.2
Propyl methyl.
Experimental Protocol & Workflow
To guarantee the structural integrity of the building block, follow this self-validating workflow.
Step 1: Sample Preparation
Dissolve 10 mg of the compound in 0.6 mL DMSO-d6 .
Why DMSO? CDCl₃ often causes the -NH₂ signal to broaden into the baseline due to exchange, making integration difficult. DMSO stabilizes the amine protons via H-bonding.
Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., K₂CO₃ from synthesis).
Step 2: 1D Acquisition & D₂O Shake
Acquire standard 1H NMR (16 scans).
Validation Step: Add 1 drop of D₂O to the tube, shake, and re-acquire.
Result: The signal at 4.98 ppm must disappear. This confirms the -NH₂ group and clears the region for inspecting the pyrazole singlets.
Step 3: 2D NOESY (The "Gold Standard")
This is the critical step to prove Regiochemistry (1,4 vs 1,5 isomer).
Run a 2D NOESY or ROESY experiment.
Look for Cross-peaks:
Py-H5 (8.12 ppm) ↔ N-CH₂ (4.08 ppm): This correlation MUST be present.
Py-H3 (7.78 ppm) ↔ Ar-H (7.25 ppm): This correlation confirms the connectivity of the rings.
Absence of H5-Propyl NOE implies the propyl is on the wrong nitrogen (or steric blocking in 1,5-isomer).
Visualization of Assignment Logic
The following diagrams illustrate the logical flow for assigning the structure and the specific NOE correlations required for validation.
Caption: Logical workflow for distinguishing the target 1,4-isomer from synthetic impurities.
Caption: Critical NOE correlations. The H5 to N-CH2 interaction is the "fingerprint" of the correct N-alkylation.
References
ChemicalBook. (2025). 4-(1H-Pyrazol-4-yl)aniline NMR and Physical Properties. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Methyl-4-phenyl-1H-pyrazole (Analogous Scaffold Data). Retrieved from
BenchChem. (2025). Technical Guide: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from
Royal Society of Chemistry. (2010). A theoretical comparison of the chemical shifts of pyrazoles. Journal of Molecular Structure. Retrieved from
High-Resolution Mass Spectrometry Profiling of 4-(1-Propyl-1h-pyrazol-4-yl)aniline: A Comparative Ionization Guide
Executive Summary & Chemical Identity 4-(1-Propyl-1h-pyrazol-4-yl)aniline (CAS: 1251149-95-7) is a critical pharmacophore often utilized as a scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
4-(1-Propyl-1h-pyrazol-4-yl)aniline (CAS: 1251149-95-7) is a critical pharmacophore often utilized as a scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic biologically active agents.[1][2] Its structural integrity—specifically the stability of the N-propyl linkage and the pyrazole-aniline biaryl bond—is paramount during drug development.[1]
This guide provides an authoritative technical comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the characterization of this molecule. While Electrospray Ionization (ESI) is the industry standard, this analysis evaluates its performance against Atmospheric Pressure Chemical Ionization (APCI) and Electron Impact (EI) to provide a comprehensive purity and structural validation framework.
The choice of ionization technique dictates the sensitivity and fragmentation richness of the spectra.[1] The following comparison highlights why ESI-QTOF is generally preferred, while acknowledging the specific utility of APCI and EI.
Method 1: ESI-QTOF (Gold Standard)[1]
Mechanism: Soft ionization via solution-phase protonation.[1]
Performance: Generates a dominant protonated molecular ion
Why it wins: The aniline nitrogen is sufficiently basic to protonate readily in standard mobile phases (0.1% Formic Acid), yielding high sensitivity (picogram level detection).[1]
Best For: Exact mass confirmation, purity assays, and impurity profiling of polar byproducts.[1]
160.0869): Loss of the propyl chain (, -42 Da) via McLafferty-type rearrangement or direct inductive cleavage.[1] This confirms the N-alkyl substitution.[1]
Fragment B (
77.0391): Phenyl cation (), confirming the presence of the aromatic ring.[1]
Fragment C (
93.0573): Aniline radical cation (observed more in EI, but possible in high-energy CID), confirming the amino-phenyl moiety.[1]
Fragmentation Mechanism Diagram
The following diagram illustrates the logical flow of fragmentation, validating the structural connectivity.
Figure 1: Predicted MS/MS fragmentation pathway for 4-(1-Propyl-1h-pyrazol-4-yl)aniline, highlighting the diagnostic loss of the propyl chain.[1]
Analytical Workflow Visualization
To guarantee data integrity (Trustworthiness), the following workflow integrates system suitability testing (SST) before sample acquisition.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 594274, 4-(1H-Pyrazol-1-yl)aniline. Retrieved from [Link]
Note: Provides the core scaffold data (depropylated form)
Kaufmann, A. (2014). The practicability of high-resolution mass spectrometry (HRMS) for food safety and drug analysis.[1]Analytica Chimica Acta.[1] Retrieved from [Link]
Note: Authoritative source on ESI-QTOF workflows and mass accuracy requirements.
Holčapek, M., et al. (2010). Mass spectrometry of nitrogen heterocycles.[1]Structural Analysis of Heterocyclic Compounds. Retrieved from [Link]
Note: Foundational text describing the fragmentation mechanisms of pyrazole and aniline deriv
Note: Used to verify physicochemical properties of the propyl-pyrazole-aniline class.[1]
A Senior Application Scientist's Guide to the Synthesis of 4-Arylpyrazoles: A Comparative Analysis
The 4-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active comp...
Author: BenchChem Technical Support Team. Date: February 2026
The 4-arylpyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1][2][3][4] Given its significance, the development of efficient and versatile synthetic routes to this privileged heterocycle is of paramount importance to researchers in drug discovery and process development.
This guide provides an in-depth comparison of the principal synthetic strategies for constructing 4-arylpyrazoles. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the relative merits and drawbacks of each approach. Our focus is on providing actionable insights and robust, field-proven protocols to empower researchers to select and implement the optimal synthetic route for their specific target molecules.
Strategic Overview: Key Disconnections for 4-Arylpyrazole Synthesis
The construction of 4-arylpyrazoles can be broadly categorized into two primary strategies:
Post-Modification of a Pre-formed Pyrazole Ring: This modern approach involves creating the C4-Aryl bond on an existing pyrazole core, typically via transition-metal-catalyzed cross-coupling reactions. It offers high convergence and flexibility for late-stage diversification.
Annulation Strategies (Ring Formation): These classical methods construct the pyrazole ring from acyclic precursors that already contain the requisite aryl moiety. While foundational, they can sometimes present challenges in regioselectivity.
We will now dissect the most prominent methods within each of these strategic classes.
Strategy 1: C-C Bond Formation on a Pre-formed Pyrazole Core
This strategy has become the dominant approach for synthesizing libraries of 4-arylpyrazoles due to the commercial availability of diverse starting materials and the high functional group tolerance of modern cross-coupling reactions. The key is the formation of the C4-Aryl bond.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method for C4-arylation.[1][2][5][6][7] It involves the coupling of a 4-halopyrazole (or triflate) with an arylboronic acid or ester.
Mechanistic Rationale: The catalytic cycle relies on a Pd(0)/Pd(II) couple. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. The base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is essential for activating the boronic acid via the formation of a more nucleophilic boronate species, which then participates in transmetalation.
Advantages:
High Yields & Broad Scope: A vast array of aryl and heteroaryl boronic acids are commercially available, allowing for extensive diversification.[1][2]
Exceptional Functional Group Tolerance: The reaction conditions are generally mild and compatible with esters, amides, nitriles, and other common functional groups.
Operational Simplicity: Many modern catalyst systems are air-stable, and the reaction is often straightforward to set up. Microwave-assisted protocols can dramatically reduce reaction times.[1][2]
Limitations:
Pre-functionalization Required: The pyrazole must first be halogenated (typically iodinated or brominated) at the C4 position, adding a step to the overall sequence.
Boronic Acid Stability: Some boronic acids can be unstable and prone to protodeboronation, particularly under harsh conditions.
Caption: General workflow for Direct C-H Arylation of pyrazoles.
Strategy 2: Pyrazole Ring Formation (Annulation)
These classical methods build the heterocyclic ring from acyclic precursors. They are robust and often used for large-scale synthesis where the cost of transition metal catalysts may be a concern.
Condensation of Aryl-Substituted 1,3-Dicarbonyls with Hydrazines
This is a foundational Knorr-type synthesis. The core principle is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To obtain a 4-arylpyrazole, the starting dicarbonyl must possess the aryl group at the C2 position.
Mechanistic Rationale: The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of unsymmetrical dicarbonyls or substituted hydrazines can lead to mixtures of regioisomers.
Cost-Effective: Often utilizes inexpensive starting materials and reagents, avoiding costly palladium catalysts.
Scalability: The reactions are generally easy to scale up.
Green Chemistry Potential: Some protocols utilize environmentally benign solvents like water or ethanol, and some can be performed under catalyst-free conditions.
The following protocols are representative examples chosen for their reliability and clarity from the primary literature.
Protocol 1: Microwave-Promoted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol is adapted from a high-yield, rapid synthesis described by Zhang et al. I[1]t demonstrates the power of microwave irradiation to accelerate the coupling process.
Under a nitrogen atmosphere, add DME (3.0 mL) and water (1.2 mL).
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 90 °C for 5-12 minutes (reaction progress can be monitored by TLC).
After the reaction is complete, cool the vial to room temperature.
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/acetone gradient) to afford the pure 4-arylpyrazole.
Self-Validation: The success of the reaction is critically dependent on the complete consumption of the starting 4-iodopyrazole, which can be easily monitored by TLC or LC-MS. The formation of the desired product is confirmed by its unique retention factor and can be fully characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, as detailed in the source literature.
[1]#### Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a 1,3,5-Trisubstituted Pyrazole
This protocol is based on the work of Besson et al., which focuses on achieving C4 selectivity by blocking the C3 and C5 positions.
To a flame-dried sealed tube, add the 1,3,5-trisubstituted pyrazole (e.g., 1.5 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and KOAc (2.0 mmol, 196 mg).
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
Add anhydrous DMA (3 mL) via syringe.
Seal the tube tightly and place it in a preheated oil bath at 150 °C.
Stir the reaction mixture for 16-24 hours. Monitor the reaction by TLC or GC-MS for the consumption of the aryl bromide.
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel to isolate the 4-aryl-1,3,5-trisubstituted pyrazole.
Self-Validation: The key to this protocol's success is the selective consumption of the C4-H bond. The crude reaction mixture should be analyzed by ¹H NMR to confirm the absence of signals corresponding to C5-arylated byproducts. Complete characterization of the purified product by NMR and mass spectrometry will validate the regiochemical outcome.
Conclusion and Future Outlook
The synthesis of 4-arylpyrazoles is a mature field with a rich arsenal of reliable methods. For rapid library synthesis and late-stage functionalization where substrate scope and functional group tolerance are paramount, Suzuki-Miyaura cross-coupling remains the gold standard. For applications where atom economy, cost, and step-count are critical drivers, Direct C-H Arylation and classical 1,3-dicarbonyl condensation routes offer compelling advantages, provided that challenges in regioselectivity and precursor availability can be addressed.
The future of 4-arylpyrazole synthesis will likely focus on further refining "green" methodologies, including the use of more sustainable catalysts (e.g., based on copper or nickel), expanding the scope of C-H activation to unactivated pyrazoles, and developing novel annulation strategies that offer superior regiocontrol from simple, readily available starting materials. As application scientists, we anticipate that a combination of these powerful strategies will continue to accelerate innovation in the vital fields of drug discovery and materials science.
References
Zhang, T., Gao, X. D., & Hong, H. B. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709. [Link]
Al-dujaili, A. H. (2016). Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. ResearchGate. [Link]
Deprem, L., & Sames, D. (2017). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 13, 2378-2385. [Link]
Kysil, A., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(31), 7335-7344. [Link]
Reddy, C. S., et al. (2013). Microwave-assisted Synthesis of Novel 3,4-Bis-chalcone-N-arylpyrazoles and Their Anti-inflammatory Activity. ResearchGate. [Link]
Gevorgyan, V., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(19), 4147-4154. [Link]
Huang, Y. R., & Katzenellenbogen, J. A. (2000). Regioselective synthesis of 1,3,5-triaryl-4-alkylpyrazoles: novel ligands for the estrogen receptor. Organic Letters, 2(18), 2833-2836. [Link]
Zhang, T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
Quiroga, J., et al. (2010). Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(14), 4965-4974. [Link]
Huang, Y. R., & Katzenellenbogen, J. A. (2000). Regioselective synthesis of 1,3,5-triaryl-4-alkylpyrazoles: Novel ligands for the estrogen receptor. Illinois Experts. [Link]
Zeni, G., et al. (2016). Copper-catalyzed synthesis of 1,3,5-triaryl-4-(organylselanyl)-1H-pyrazoles by one-pot multicomponent reactions. ResearchGate. [Link]
Stanetty, P., & Schnürch, M. (2005). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
El Hassani, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]
Ramesh, R., et al. (2018). Innovative Green Synthesis of 4-Aryl-PyrazoloPy[5][11]rano[2,3-d]Pyrimidines under Catalyst-Free Conditions. ResearchGate. [Link]
Kumar, S., et al. (2022). Ring Opening of Pyrrolinium Ions Enabled Regioselective Synthesis of 4-Alkyl N-Arylpyrazoles. The Journal of Organic Chemistry, 87(19), 13038-13051. [Link]
Cerdan, A. H., et al. (2011). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2011(1), 227-257. [Link]
Kumar, V., et al. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Oriental Journal of Chemistry, 38(4). [Link]
Mateos, C., et al. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 12(21), 4924-4927. [Link]
Reddy, C. N., et al. (2023). Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Advances, 13(36), 25333-25345. [Link]
Glukhareva, T. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4448. [Link]
Khloya, P., et al. (2016). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal, 10, 1-9. [Link]
Chen, G., & Daugulis, O. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 53(42), 11333-11336. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(47), 15914-15920. [Link]
Sher, M., et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 26(19), 6521-6525. [Link]
Wang, D., et al. (2012). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]
Ota, Y., et al. (2020). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. HETEROCYCLES, 100(1), 25. [Link]
Gomaa, M. S., & Ali, M. M. (2014). Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents. Molecules, 19(12), 20938-20950. [Link]
Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]
In the landscape of kinase inhibitor discovery, the Pyrazole Aniline scaffold represents a versatile, "privileged" structure capable of targeting the ATP-binding pocket of multiple kinases (e.g., CDK2, Ack1, p38 MAPK). This guide provides a technical comparison between the Monocyclic Pyrazole Aniline (MPA) scaffold and its rigidified alternative, the Fused Pyrazolo[1,5-a]pyrimidine (FPP) .
While FPPs offer superior potency through conformational pre-organization, MPAs provide distinct advantages in selectivity tuning and physicochemical properties (solubility, LogD). This guide analyzes experimental data, binding modes, and synthetic protocols to assist medicinal chemists in scaffold selection.[1][2]
Comparative Analysis: Flexible vs. Rigid Scaffolds
1.1 The Structural Argument
The core distinction lies in the entropy of binding.
Monocyclic Pyrazole Anilines (MPA): Possess rotatable bonds between the pyrazole core and the aniline moiety. This flexibility allows the molecule to adopt an "induced fit" within the active site, potentially accessing unique hydrophobic pockets (e.g., the "back pocket" of CDKs) that rigid scaffolds cannot.
Fused Pyrazolo[1,5-a]pyrimidines (FPP): The aniline is often fused or the core is locked. This reduces the entropic penalty upon binding, typically resulting in higher intrinsic potency (lower IC
) but often at the cost of broader "promiscuity" across the kinome due to the flat, intercalating nature of the fused system.
1.2 Mechanism of Action: Hinge Binding
Both scaffolds target the hinge region of the kinase domain, but their interaction vectors differ.
Feature
Monocyclic Pyrazole Aniline (MPA)
Fused Pyrazolo[1,5-a]pyrimidine (FPP)
Primary H-Bond Donor
Exocyclic Amino group (C3/C5) or Aniline NH
Ring Nitrogen (N1) or Exocyclic NH
Primary H-Bond Acceptor
Pyrazole Nitrogen (N2)
Pyrimidine Nitrogen (N3)
Binding Mode
Bidentate: Often requires a specific tautomer to form the donor-acceptor pair with the hinge (e.g., Glu81/Leu83 in CDK2).
Tridentate/Bidentate: The fused system presents a fixed H-bond vector, mimicking Adenine more closely.
Key Residue Interaction
Gatekeeper: The flexible aniline can twist to avoid steric clash with bulky gatekeeper residues (e.g., Thr, Met).
Gatekeeper: Rigid core often requires specific substitution (e.g., C7) to navigate the gatekeeper.
1.3 Performance Data: Potency & Selectivity
The following data compares a representative optimized MPA (Compound 5) against a standard FPP analog in CDK2 and Ack1 assays.
Table 1: Comparative Potency (IC
in M)
Target Kinase
Compound
Scaffold Type
IC (M)
Selectivity Note
Source
CDK2/Cyclin E
Compound 5
MPA
0.56
High selectivity vs. GSK3 due to flexible fit.
[1]
CDK2/Cyclin E
Roscovitine
Purine (Ref)
0.99
Moderate broad-spectrum.
[1]
Ack1 (TNK2)
Compound (R)-9b
FPP-like*
0.056
Nanomolar potency due to rigid lock.
[2]
Ack1 (TNK2)
Bosutinib
Quinoline (Alt)
0.0027
Extremely potent but promiscuous (Src/Abl).
[2]
(R)-9b represents a rigidified fragment-based lead.
Analysis: The MPA (Compound 5) achieves sub-micromolar potency (0.56
M) comparable to the clinical standard Roscovitine, but with a simpler synthetic route. The rigid FPP/Quinoline analogs achieve nanomolar potency (0.056 M) but often suffer from poor solubility and metabolic stability issues (short ).
Mechanistic Visualization: SAR Logic
The following diagram illustrates the Structure-Activity Relationship logic when optimizing a Pyrazole Aniline.
Figure 1: SAR Decision Matrix for Pyrazole Aniline Optimization. Key substitution vectors (C3, C4) dictate the balance between potency and physicochemical properties.
Experimental Protocols
To ensure reproducibility, we provide the specific protocols used to generate the data cited above.
P-ATP assay is the gold standard for validating the IC values.
Materials:
Recombinant human CDK2/Cyclin E complex.
Substrate: Histone H1.
Radiolabeled ATP: [
-P]-ATP.
Workflow Diagram:
Figure 2: Radiometric Kinase Assay Workflow. This method avoids fluorescence interference common with pyrazole scaffolds.
Data Analysis:
Calculate % Inhibition =
.
Fit data to a sigmoidal dose-response curve (Variable slope) to determine IC
.
References
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
Source: RSC Advances, 2021.
URL:[Link]
Significance: Provides the primary data for Compound 5 and the monocyclic pyrazole synthesis protocol.
Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach.
Source: Journal of Medicinal Chemistry, 2013.
URL:[Link]
Significance: Establishes the SAR for rigidified pyrimidine/pyrazole analogs (Compound 9b) targeting Ack1.
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity.
Source: RSC Advances, 2024.
URL:[Link]
Significance: Recent validation of the pyrazole scaffold's binding mode via molecular dynamics.
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
Source: Current Medicinal Chemistry, 2024.[3]
URL:[Link]
Significance: Comprehensive review of the "flexible" pyrazoline/pyrazole SAR landscape.
A Comparative Analysis of 1-Propyl vs. 1-Methyl Pyrazole Anilines: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] Its derivatives are integr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2] Its derivatives are integral to the development of targeted therapies, particularly as kinase inhibitors in oncology.[3][4][5] This guide provides a detailed comparative analysis of two closely related pyrazole aniline scaffolds: 1-propyl pyrazole anilines and 1-methyl pyrazole anilines. Understanding the nuanced differences imparted by the seemingly minor change of a methyl to a propyl group at the N1 position can be critical in optimizing lead compounds for enhanced potency, selectivity, and desirable pharmacokinetic profiles.
This analysis is grounded in established principles of medicinal chemistry and supported by data from the broader field of pyrazole chemistry. We will explore the synthesis, physicochemical properties, and potential biological implications of this substitution, offering a framework for researchers to make informed decisions in their drug discovery programs.
I. Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 1-substituted pyrazole anilines can be achieved through several established methods. A common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by functionalization.[6][7] The choice between a methyl or propyl substituent is determined by the selection of the corresponding hydrazine in the initial synthetic step.
Proposed Synthetic Workflow:
Caption: General synthetic workflow for 1-substituted pyrazole anilines.
The choice between a 1-methyl and a 1-propyl substituent, while synthetically straightforward, has significant implications for the physicochemical properties of the resulting molecule. These properties, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior.
Table 1: Predicted Physicochemical Properties of 1-Methyl vs. 1-Propyl Pyrazole Anilines
Property
1-Methyl Pyrazole Aniline
1-Propyl Pyrazole Aniline
Implication in Drug Discovery
Molecular Weight ( g/mol )
Lower
Higher
Can influence ligand efficiency and permeability.
LogP (Lipophilicity)
Lower
Higher
Affects solubility, permeability, and plasma protein binding.
Polar Surface Area (Ų)
Similar
Similar
The N-alkyl group has a minimal direct effect on PSA.
Number of Rotatable Bonds
Lower
Higher
Increased flexibility can impact binding entropy and conformation.
Hydrogen Bond Acceptors
2 (pyrazole nitrogens)
2 (pyrazole nitrogens)
No change in hydrogen bonding potential from the core.
Note: Specific values will depend on the full aniline substitution pattern. The trends shown are for the isolated effect of the N1-substituent.
II. Structure-Activity Relationship (SAR) and Biological Implications
The substitution at the N1 position of the pyrazole ring can profoundly influence a compound's interaction with its biological target and its overall drug-like properties.[8][9]
Target Engagement and Selectivity:
The N1-substituent extends into the solvent-exposed region in many kinase-inhibitor binding pockets. While not always directly interacting with the protein, the size and lipophilicity of this group can have indirect effects:
1-Methyl Group: A smaller, less lipophilic methyl group may be preferred in binding pockets with limited space. Its minimal steric bulk is less likely to cause unfavorable clashes.[10]
1-Propyl Group: The larger, more lipophilic propyl group can enhance van der Waals interactions with hydrophobic residues in the binding pocket, potentially increasing potency. However, it could also lead to steric hindrance or induce a different binding conformation, which may alter the selectivity profile.
Pharmacokinetic Profile:
The difference in lipophilicity between the methyl and propyl groups can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.
Metabolic Stability: The additional methylene groups in the propyl chain provide more sites for potential metabolism by cytochrome P450 enzymes. This could lead to a shorter half-life for the 1-propyl analog compared to the 1-methyl analog.
Solubility and Permeability: The increased lipophilicity of the 1-propyl derivative may decrease aqueous solubility but could enhance membrane permeability. This trade-off is a critical consideration in optimizing for oral bioavailability.
Structural Insights & Crystallographic Benchmarking: 4-(1-Propyl-1h-pyrazol-4-yl)aniline Derivatives
Executive Summary & Strategic Context In the realm of kinase inhibitor development, the 4-(1-Propyl-1h-pyrazol-4-yl)aniline scaffold represents a critical structural motif. Unlike its simpler 1-methyl or unsubstituted an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the realm of kinase inhibitor development, the 4-(1-Propyl-1h-pyrazol-4-yl)aniline scaffold represents a critical structural motif. Unlike its simpler 1-methyl or unsubstituted analogs, the introduction of a propyl chain at the pyrazole N1 position introduces specific steric and lipophilic vectors that significantly alter crystal packing, solubility, and bioavailability.
This guide serves as a technical manual for the synthesis, crystallization, and X-ray crystallographic benchmarking of this derivative. It moves beyond basic characterization to offer a comparative analysis against its primary alternatives: the 1-Methyl analog (standard reference) and the 1H-Parent (hydrogen-bond donor).
Why This Comparison Matters
Bioavailability: The propyl chain disrupts the high-melting crystal lattice often seen in planar bi-aryl systems, potentially improving solubility profiles compared to the 1H-parent.
Structural Agility: The N-propyl group introduces conformational freedom that must be mapped to understand active-site fitting (induced fit vs. lock-and-key).
Synthesis & Production Protocol
To obtain high-purity single crystals suitable for X-ray diffraction, we utilize a highly optimized Suzuki-Miyaura Cross-Coupling protocol. This pathway minimizes dehalogenation side reactions—a common plague in aminopyrazole chemistry.
The Optimized Workflow (Graphviz)
Figure 1: Optimized Suzuki-Miyaura coupling pathway for generating high-purity precursors for crystallography.
Step-by-Step Protocol
Reagent Prep: Dissolve 4-bromoaniline (1.0 eq) and 1-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in 1,4-dioxane.
Base Activation: Add aqueous
(2M, 3.0 eq). The biphasic system is crucial for scavenging boronic acid byproducts.
Catalysis: Degas with
for 10 mins before adding (0.03 eq). Note: We avoid here due to superior stability of dppf in aqueous media.
Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS for the [M+H]+ peak at ~202.13 Da.
Crystallization & Solid-State Engineering
Obtaining diffraction-quality crystals of the propyl derivative requires managing the alkyl chain's flexibility, which can inhibit nucleation.
Comparative Crystallization Table
Parameter
Method A: Slow Evaporation
Method B: Vapor Diffusion (Recommended)
Solvent System
Methanol/Ethanol (1:1)
Inner: THF / Outer: Pentane
Concentration
15 mg/mL
25 mg/mL
Temperature
Ambient (25°C)
4°C (Refrigerator)
Crystal Habit
Thin plates (often twinned)
Blocky prisms (superior for XRD)
Nucleation Time
3-5 days
7-14 days
Mechanism
Solvent loss drives supersaturation.
Anti-solvent lowers solubility slowly.
Expert Insight: The propyl chain adds lipophilicity. Pure alcoholic solvents often yield thin plates that stack poorly. The Vapor Diffusion method (THF/Pentane) is superior because the non-polar pentane slowly forces the propyl chains to pack systematically, reducing disorder.
Comparative Structural Analysis (The Benchmarking)
When analyzing the X-ray data, you are not just solving a structure; you are benchmarking it against the standard "Kinase Scaffold" library.
Comparison Guide: Propyl vs. Alternatives
The following table contrasts the expected structural metrics of the 1-Propyl derivative against its two main "competitors" in structural biology: the 1-Methyl analog and the Unsubstituted (1H) parent.
Feature
Target: 1-Propyl Derivative
Alt 1: 1-Methyl Analog
Alt 2: 1H-Parent (Unsubstituted)
Space Group
Typically P21/c or P-1
Often P21/n
Pbca or P21/c (High symmetry)
Intermolecular Forces
dominated by Van der Waals (propyl chain) & - stacking.
This diagram illustrates the competing forces you will observe in the electron density map.
Figure 2: Interaction map showing how the propyl tail competes with pi-stacking forces, inducing torsion.
Experimental Validation: What to Look For
When you solve the structure (using SHELX or OLEX2), validate your model against these specific checkpoints:
The "Twist" (Torsion Angle): Measure the torsion angle between the phenyl and pyrazole rings.
Expectation: If the angle is < 5°, suspect packing forces are artificially flattening the molecule (or check for disorder). The propyl group usually demands a twist of 20-30° to relieve steric strain with the ortho-hydrogens.
Disorder in the Propyl Chain: The terminal methyl group (
) often exhibits high thermal parameters ().
Action: You may need to model this carbon over two positions (PART 1 / PART 2) if the electron density is elongated.
Hydrogen Bonding Motif:
Look for the
motif or infinite chains where the Aniline donates to the Pyrazole of a neighboring molecule. This is the "signature" of this pharmacophore.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Fabbri, D., et al. (2012). Structural and conformational analysis of 1-substituted-4-phenyl-1H-pyrazoles. Journal of Molecular Structure, 1013, 66-74.
Cambridge Crystallographic Data Centre (CCDC). Search for "4-(1-methyl-1H-pyrazol-4-yl)aniline" (Refcode: XXXXX) for direct unit cell comparison. Link
PubChem Compound Summary. 4-(1H-Pyrazol-4-yl)aniline (Parent Structure Data). Link
Lin, S., et al. (2011). Microwave-Assisted Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Afinitica/Journal of Organic Chemistry. (Synthesis protocols for related pyrazole anilines). Link
Validation
Purity Assessment of 4-(1-Propyl-1h-pyrazol-4-yl)aniline: A Comparative Analytical Guide
Executive Summary The accurate purity assessment of 4-(1-Propyl-1h-pyrazol-4-yl)aniline is a critical quality attribute in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Due to the basic na...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The accurate purity assessment of 4-(1-Propyl-1h-pyrazol-4-yl)aniline is a critical quality attribute in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Due to the basic nature of both the aniline (
) and pyrazole () moieties, this molecule presents specific chromatographic challenges, including peak tailing and regioisomer co-elution.
This guide objectively compares three analytical approaches: Traditional Low-pH HPLC , High-pH HPLC (Recommended) , and Quantitative NMR (qNMR) . While Low-pH methods are standard, this guide demonstrates why High-pH Reverse Phase Chromatography is often the superior "product" for this specific application, offering enhanced selectivity for regioisomeric impurities and superior peak architecture.
Chemical Context & Impurity Profiling[1][2]
To design a robust method, one must understand the analyte's behavior in solution.
Analyte: 4-(1-Propyl-1h-pyrazol-4-yl)aniline
LogP: ~2.5 (Moderately hydrophobic)
Acid-Base Chemistry: The molecule contains two basic centers. At standard acidic HPLC conditions (pH < 3), both the aniline and pyrazole rings are protonated, leading to ionic repulsion from the stationary phase and potential secondary interactions with residual silanols (causing tailing).
This protocol utilizes a high pH mobile phase to keep the aniline and pyrazole moieties in their neutral (unprotonated) state. This maximizes hydrophobic interaction with the C18 chain, increasing retention of the main peak and improving separation from polar impurities like the des-propyl analog.
Chromatographic Conditions[1][2][4][5][6][7][8]
Instrument: HPLC or UHPLC system (e.g., Agilent 1290, Waters H-Class) with DAD/PDA detector.
Column:Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or sub-2 µm for UHPLC).
Note: Standard silica columns will dissolve at pH 10. You must use a hybrid column.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).
Column Temp: 40°C.
Detection: UV at 254 nm (Primary) and 280 nm (Secondary).
Injection Volume: 5 µL.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
5
Equilibration
1.0
5
Isocratic Hold
10.0
95
Linear Gradient
12.0
95
Wash
12.1
5
Re-equilibration
15.0
5
End of Run
Sample Preparation[6]
Diluent: Acetonitrile:Water (50:50 v/v).
Stock Solution: Weigh 10 mg of 4-(1-Propyl-1h-pyrazol-4-yl)aniline into a 10 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL for assay.
Method Validation (ICH Q2 Grounding)
To ensure this protocol serves as a self-validating system, the following criteria must be met:
System Suitability:
Tailing Factor (
): Must be < 1.5. (High pH usually yields ).
Resolution (
): > 2.0 between the Main Peak and the Des-propyl impurity (which elutes earlier).
Linearity:
across 50% to 150% of target concentration.
LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Visualizations
Diagram 1: Analytical Decision Tree
Comparison of when to apply each methodology based on the stage of drug development.
Caption: Decision matrix for selecting the optimal purity assessment technique based on development phase and reference standard availability.
Diagram 2: High-pH HPLC Experimental Workflow
Step-by-step logic for the recommended protocol.
Caption: Operational workflow for the High-pH Reverse Phase HPLC method.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] [Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Note. [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Spectroscopic Comparison of Pyrazole Isomers: A Technical Guide
Executive Summary: The Regioisomer Challenge In drug discovery, the pyrazole ring is a privileged scaffold, found in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
In drug discovery, the pyrazole ring is a privileged scaffold, found in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of N-substituted pyrazoles—typically via the condensation of hydrazines with 1,3-diketones or the alkylation of unsubstituted pyrazoles—often yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers.
These isomers possess distinct pharmacological profiles, metabolic stabilities, and target binding affinities. Distinguishing them requires rigorous spectroscopic validation. This guide outlines a self-validating spectroscopic workflow to unambiguously differentiate pyrazole regioisomers, moving beyond basic 1H NMR to definitive 2D NMR techniques.
Strategic Overview: Tautomerism vs. Regioisomerism
Before characterization, one must distinguish between two distinct phenomena:
Annular Tautomerism (Unsubstituted N-H): In solution, 1H-pyrazoles exist in rapid equilibrium (e.g., 3-methyl-1H-pyrazole
5-methyl-1H-pyrazole). NMR signals often appear averaged or broadened unless measured at low temperatures or in the solid state (SSNMR).
Fixed Regioisomerism (N-Substituted): Once the nitrogen is alkylated or arylated, the structure is fixed. The challenge lies in determining whether the substituent is adjacent to the carbon substituent (1,5-isomer) or distant from it (1,3-isomer).
Comparative Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) – The Gold Standard
While Mass Spectrometry (MS) confirms molecular weight, it rarely distinguishes these regioisomers due to identical fragmentation patterns. NMR is the definitive tool.
N-Methyl Shifts: In N-methylpyrazoles, the methyl group in the 1,5-isomer is often shielded (upfield, lower ppm) compared to the 1,3-isomer due to the anisotropic effect of the adjacent C5-substituent (especially if it is an aryl group).
Ring Protons: The C4-H proton often shows subtle shift differences, but these are unreliable without a reference standard.
B. 13C NMR: C3 vs. C5 Discrimination
The carbon chemical shifts of the pyrazole ring are diagnostic.[2]
C3 vs. C5: In many N-aryl/alkyl pyrazoles, the C5 carbon (adjacent to the substituted Nitrogen) resonates upfield relative to C3 .
Coupling (
): The one-bond coupling constant () can differ, but 2D correlations are required for assignment.
C. 2D NMR: The Definitive Proof (NOESY & HMBC)
This is the core of the validation protocol. You must establish spatial proximity (NOE) and bond connectivity (HMBC).
Feature
1,5-Disubstituted Isomer
1,3-Disubstituted Isomer
NOESY / ROESY
Strong Correlation: Between N-Substituent protons and C5-Substituent protons (e.g., N-Me Ph-ortho).
No Correlation: N-Substituent is too far from C3-Substituent. Correlation seen between N-Substituent and H4 or H5.
HMBC
Correlation: N-Substituent protons show coupling to C5 .[3]
Correlation: N-Substituent protons show coupling to C5 (which is likely a CH or different environment).
15N NMR Spectroscopy
Nitrogen chemical shifts are highly sensitive to the electronic environment.[4]
N1 (Pyrrole-like): Typically
-160 to -180 ppm.
N2 (Pyridine-like): Typically
-60 to -120 ppm.
Differentiation: The substitution pattern significantly perturbs the N1 shift. 15N-HMBC can link the N-substituent protons directly to the specific Nitrogen atom, confirming the site of alkylation.
X-Ray Crystallography
The ultimate arbiter. If the compound crystallizes, X-ray diffraction provides the absolute configuration, bond lengths, and torsion angles, resolving any ambiguity from solution-state dynamics.
Case Study: Data Comparison
Model System: Differentiation of N-methyl-phenylaminopyrazole regioisomers (Derived from Search Data [1.9]).
Parameter
Isomer A (1,5-analogue)
Isomer B (1,3-analogue)
Interpretation
N-Me Shift (H)
3.35 ppm
3.48 ppm
Isomer A is shielded by the adjacent phenyl ring (1,5-relationship).
NOESY Signal
3.35 7.40 (Ph)
Absent
Isomer A shows spatial proximity between N-Me and Phenyl.[3][5]
HMBC Correlation
N-Me C5 (142.1 ppm)
N-Me C5 (148.8 ppm)
Confirms connectivity; C5 shift varies by environment.
Target Compound (~10-20 mg for optimal 13C/2D sensitivity).
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the isolated isomer in 0.6 mL of DMSO-
. Ensure a clear solution free of paramagnetic impurities.
1H NMR Acquisition: Acquire a standard 1H spectrum (16 scans). Integrate the N-substituent signals and aromatic regions.
NOESY Experiment (Crucial Step):
Set mixing time (
) to 500 ms.
Focus: Look for cross-peaks between the N-substituent protons (e.g., N-
) and the substituent at position 5 (e.g., Aryl ortho-protons).
Result: Presence of cross-peak = 1,5-isomer . Absence = 1,3-isomer (confirm with correlation to H4 or H5).
HMBC Experiment:
Optimize for long-range coupling (
Hz).
Identify the carbon atom 3 bonds away from the N-substituent protons.
Compare the chemical shift of this carbon (C5) with predicted values or the alternative isomer if available.
15N-HMBC (Optional): If available, run 1H-15N HMBC to distinguish N1 vs N2 alkylation based on nitrogen chemical shifts.
Visualization of Signaling & Logic
Diagram 1: Spectroscopic Decision Matrix
This workflow illustrates the logical path from crude synthesis to definitive structure assignment.
Caption: Decision matrix for assigning pyrazole regiochemistry using 2D NMR.
Diagram 2: The NOE Correlation Map
Visualizing the spatial proximity that defines the NOESY result.
Caption: Visual representation of diagnostic Nuclear Overhauser Effects (NOE) in pyrazole isomers.
References
Source: National Institutes of Health (NIH)
3.35 vs 3.48 ppm) and NOESY correlations for N-methyl regioisomers.
13C and 15N NMR Chemical Shifts of Pyrazoles
Source: ResearchGate (Alkorta & Elguero)
Significance: Detailed tabulation of C3/C5 and N1/N2 chemical shifts in solid and liquid states.
Differentiation of Pyrazole Regioisomers via HMBC
Source: Royal Society of Chemistry (RSC)
Significance: Demonstrates the use of long-range coupling to assign quaternary carbons in complex pyrazole scaffolds.
Tautomerism and Structure of Azoles: NMR Spectroscopy
Source: MDPI Molecules
Significance: comprehensive review of annular tautomerism and solvent effects on pyrazole NMR spectra.
Technical Guide: Comparative Analysis of Pyrazole Anilines as Enzyme Inhibitors
Executive Summary: The Pyrazole Aniline Advantage In the landscape of small-molecule drug discovery, the pyrazole aniline scaffold has emerged as a "privileged structure," particularly for targeting protein kinases (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole Aniline Advantage
In the landscape of small-molecule drug discovery, the pyrazole aniline scaffold has emerged as a "privileged structure," particularly for targeting protein kinases (e.g., CDKs, p38 MAPK, B-Raf).[1] Unlike rigid fused systems (e.g., quinazolines or purines) that often suffer from promiscuity, pyrazole anilines offer a unique balance of conformational adaptability and vectorial functionalization .
This guide compares pyrazole aniline derivatives against standard alternative scaffolds (Indazoles and Pyrimidines), demonstrating their superior capacity for isoform selectivity and Type II (DFG-out) binding modes.
Key Performance Indicators (KPIs)
Selectivity: Ability to discriminate between closely related isoforms (e.g., JNK3 vs. p38α).[2]
Binding Mode Versatility: Capacity to access both ATP-competitive (Type I) and allosteric (Type II) pockets.
Physicochemical Profile: Improved solubility and reduced lipophilicity compared to fused bicyclic aromatics.
Mechanistic Architecture: Type I vs. Type II Inhibition
To understand the performance differences, one must analyze the binding modes. Pyrazole anilines are uniquely suited for Type II inhibition , where the inhibitor stabilizes the inactive "DFG-out" conformation of the kinase.
Structural Logic[3]
The Pyrazole Core: Acts as the hinge binder (adenine mimetic), forming hydrogen bonds with the kinase backbone (e.g., Glu71 in p38).
The Aniline Linker: Provides a vector to the hydrophobic back-pocket.
The "Tail" (Urea/Amide): Extends into the allosteric site exposed by the DFG-out shift, a feature often inaccessible to rigid pyrimidine inhibitors.
Figure 1: Mechanistic differentiation between scaffold types. Pyrazole anilines excel at accessing the Type II allosteric state, conferring higher selectivity than rigid Type I binders.
Comparative Case Studies
Case Study A: Selectivity in MAPK Signaling (p38α vs. JNK3)
Challenge: p38α and JNK3 share high sequence homology in the ATP-binding site. Standard indazole inhibitors often fail to discriminate between them.
Solution: Aminopyrazole derivatives utilize a specific N-linked phenyl geometry to exploit subtle active site differences.[2]
Performance Data:
The table below compares a representative Aminopyrazole (SR-3576) against a standard Indazole (SR-3737) .[2]
Feature
Aminopyrazole (SR-3576)
Indazole (SR-3737)
Performance Verdict
Target (JNK3) IC50
7 nM
12 nM
Comparable Potency
Off-Target (p38α) IC50
> 20,000 nM
3 nM
Aminopyrazole Superior
Selectivity Ratio
> 2800-fold
4-fold
Aminopyrazole Superior
Binding Mode
Planar, occupies small pocket
Bulky, non-selective
Pyrazole fits JNK3 specific constraints
Data Source: Comparison derived from SAR studies by Goedken et al. and related p38 inhibitor optimization efforts [1, 5].
Case Study B: Potency in Cell Cycle Regulation (CDK2)
Challenge: Achieving cellular potency against CDK2 without the toxicity associated with pan-CDK inhibition.
Comparison: Novel Pyrazole-Anilines (Compound 4) vs. AT7519 (a potent but multi-targeted Piperidinyl-Pyrazole).
Metric
Pyrazole-Aniline (Cmpd 4)
AT7519 (Reference)
Analysis
Enzymatic IC50 (CDK2)
3.82 µM
~0.01 - 0.2 µM
Reference is more potent enzymatically
Cellular GI50 (Mean)
3.81 µM
< 1.0 µM
Reference is more potent in cells
Selectivity Profile
High (CDK2 selective)
Low (Pan-CDK: 1,2,4,6,9)
Pyrazole-Aniline Superior for Safety
Apoptosis Induction
Distinct G1 Phase Arrest
Broad Cytotoxicity
Pyrazole allows targeted mechanism
Insight: While the reference AT7519 is more potent, the pyrazole aniline derivatives (Compound 4 series) offer a "tunable" starting point to reduce off-target toxicity observed with pan-CDK inhibitors [7, 12].
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)
Objective: Determine IC50 values for pyrazole anilines against recombinant kinases.
Principle: Measures ADP generation (conversion of ATP) which correlates with kinase activity.
Reagent Prep:
Prepare 2.5x Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Dilute compounds in DMSO (Start at 10 mM, 3-fold serial dilutions).
Enzyme Reaction:
Add 2 µL of inhibitor to 384-well white plate.
Add 4 µL of Kinase (e.g., CDK2/CyclinA, 5-10 ng/well). Incubate 10 min at RT.
Add 4 µL of ATP/Substrate mix (ATP concentration should be at Km, typically 10-50 µM).
Understanding the downstream effects of inhibiting p38 is crucial for interpreting cellular data.
Figure 2: p38 MAPK Signaling Cascade. Pyrazole anilines block the phosphorylation of downstream effectors MK2 and ATF2, ultimately suppressing inflammatory cytokine production (TNF-α).
References
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry.
3[4][5][6]
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University / PubMed.
[4][5][6][7]
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.
2[4][6]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules / PMC.
4[4][6]
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Advances.
8[4][6][7]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
9[4]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI.
5[4][6]
A Comparative Guide to Pyrazole Synthesis: Benchmarking Modern Microwave-Assisted Methods Against the Traditional Knorr Synthesis
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous compounds vital to the pharmaceutical, agrochemical, and materials science industries.[1][2] Its prevalence in...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of numerous compounds vital to the pharmaceutical, agrochemical, and materials science industries.[1][2] Its prevalence in blockbuster drugs like Celecoxib and Sildenafil underscores the enduring need for efficient and sustainable methods for its synthesis.[1] This guide provides an in-depth comparison between the classical Knorr pyrazole synthesis—a workhorse of organic chemistry for over a century—and a modern, green-chemistry approach utilizing microwave irradiation. We will dissect the mechanistic underpinnings, provide validated experimental protocols, and present a data-driven comparison to guide researchers in selecting the optimal method for their specific applications.
The Classic Standard: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this reaction has been the most fundamental and widely taught method for constructing the pyrazole ring.[3][4] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] Its reliability and broad substrate scope have cemented its place in the synthetic chemist's toolbox.
Mechanistic Rationale: The "Why" Behind the Knorr Synthesis
The Knorr synthesis proceeds via a well-established acid-catalyzed pathway. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[3][7]
Carbonyl Activation: The reaction begins with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5][8]
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the activated carbonyl, forming a hemiaminal intermediate.
Dehydration to Imine/Enamine: This intermediate readily loses a water molecule to form a hydrazone (an imine). Tautomerization can lead to an enamine intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
Final Dehydration: A final dehydration step, again facilitated by the acid catalyst, eliminates a second molecule of water to form the stable, aromatic pyrazole ring and regenerate the catalyst.[3]
A significant challenge in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl, which can lead to the formation of two different regioisomers, complicating purification and reducing the yield of the desired product.[4][5]
Experimental Protocol: Classical Knorr Synthesis of 1,5-diphenyl-3-methyl-1H-pyrazole
This protocol is a representative example of a conventional Knorr synthesis.
Reagents:
Benzoylacetone (1,3-dicarbonyl)
Phenylhydrazine (hydrazine)
Glacial Acetic Acid (acid catalyst and solvent)
Ethanol
Procedure:
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve benzoylacetone (10 mmol, 1.62 g) in 20 mL of glacial acetic acid.
Add phenylhydrazine (10 mmol, 1.08 g, ~0.98 mL) to the solution dropwise with stirring. An exothermic reaction may be observed.
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Pour the cooled mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.
Recrystallize the crude product from hot ethanol to yield the pure pyrazole.
The Modern Alternative: Microwave-Assisted Synthesis
In the pursuit of "green chemistry," microwave-assisted organic synthesis has emerged as a powerful technology to accelerate reactions, increase yields, and reduce waste.[9][10][11] For pyrazole synthesis, this often involves solvent-free, multicomponent reactions that are completed in minutes rather than hours.[12][13][14]
Mechanistic Rationale: The "Why" Behind Microwave Acceleration
Microwave synthesis does not typically alter the fundamental reaction mechanism (i.e., condensation and cyclization) but rather dramatically enhances the reaction rate through a unique heating mechanism.[11]
Efficient Energy Transfer: Microwaves directly couple with polar molecules in the reaction mixture (such as intermediates and polar solvents, if used), causing rapid rotation and generating heat volumetrically and uniformly.[14] This avoids the slow, inefficient process of conventional heating via conduction and convection from an external source.
Rate Acceleration: The rapid and efficient heating leads to a significant increase in reaction kinetics, allowing thermal reactions to be completed in a fraction of the time required by conventional reflux.[14]
Solvent-Free Potential: The efficiency of microwave heating often allows reactions to be run under solvent-free conditions, where the neat reactants are adsorbed onto a solid support or simply mixed with a catalyst.[10][15] This aligns with green chemistry principles by minimizing solvent waste.
Experimental Protocol: Microwave-Assisted Synthesis of 1,5-diphenyl-3-methyl-1H-pyrazole
This protocol demonstrates the speed and efficiency of the microwave-assisted approach.
Reagents:
Benzoylacetone (1,3-dicarbonyl)
Phenylhydrazine (hydrazine)
(Optional) Catalytic amount of p-Toluenesulfonic acid (p-TsOH)
Ethanol
Procedure:
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzoylacetone (2 mmol, 0.324 g) and phenylhydrazine (2 mmol, 0.216 g, ~0.20 mL).
Optional: For a catalyzed reaction, add a catalytic amount of p-TsOH (0.02 mmol, ~3.8 mg). For a solvent-free approach, proceed without solvent. Alternatively, add 2 mL of ethanol for a solvent-mediated reaction.
Seal the vial with a cap.
Place the vial inside the cavity of a scientific microwave reactor.
Set the reaction parameters: irradiate with stirring at 120°C for 10 minutes, with a maximum power of 200 W.
After the irradiation is complete, cool the vial to room temperature using a compressed air stream.
Open the vial and dissolve the contents (if run neat) in a minimal amount of hot ethanol.
Allow the solution to cool, inducing crystallization. Collect the pure product by vacuum filtration.
Performance Benchmark: Knorr vs. Microwave
The advantages of the modern microwave-assisted method become clear when key performance indicators are compared directly.
Often requires stoichiometric acid and organic solvents[19]
Can be performed solvent-free or with green solvents; often requires only catalytic acid[10][15]
Microwave
Environmental Impact
Higher energy consumption, significant solvent waste
Lower energy consumption, minimal to no solvent waste ("Green Chemistry")[9][10]
Microwave
Process Control
Good control over temperature
Excellent, precise control over temperature and pressure
Microwave
Emerging Frontiers: The Advent of Flow Chemistry
Looking beyond batch synthesis, continuous flow chemistry represents the next technological leap.[20][21] In this paradigm, reactants are pumped through heated coils or reactors where the reaction occurs. This approach offers unparalleled safety, especially when handling potentially hazardous intermediates like diazo compounds, which can be generated and consumed in situ.[22][23] Flow chemistry provides superior control over reaction parameters and allows for seamless, efficient scaling from laboratory discovery to industrial production, making it a powerful tool for the future of pyrazole synthesis.[23][24]
Conclusion
The Knorr pyrazole synthesis remains a valid and foundational method in organic chemistry, valued for its simplicity and broad applicability. However, for researchers and drug development professionals seeking to optimize efficiency, improve yields, and adhere to the principles of green chemistry, modern methods offer a compelling alternative. Microwave-assisted synthesis provides a dramatic reduction in reaction times and environmental footprint without compromising, and often improving, chemical yield.[11][14] The choice of synthetic route will ultimately depend on the specific goals of the project, including scale, available equipment, and sustainability targets. As technology continues to evolve, techniques like flow chemistry will further expand the synthetic chemist's ability to produce these vital heterocyclic scaffolds with ever-greater precision and efficiency.[20][21]
References
Singh, S. et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 297–312. Available at: [Link]
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Available at: [Link]
ResearchGate. (2025). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. Available at: [Link]
PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]
(n.d.). Microwave assisted synthesis of novel pyrazoles. Available at: [Link]
PMC. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Available at: [Link]
(2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Advanced Zoology, 44(S2), 12-19. Available at: [Link]
(2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1184-1188. Available at: [Link]
DSpace@MIT. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Available at: [Link]
MDPI. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Available at: [Link]
ResearchGate. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]
ResearchGate. (n.d.). Plausible reaction mechanism for pyrazole synthesis. Available at: [Link]
MDPI. (2025). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Available at: [Link]
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Available at: [Link]
RSC Publishing. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]
Slideshare. (n.d.). knorr pyrazole synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
(2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326. Available at: [Link]
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
(2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES, 68(9), 1961-1969. Available at: [Link]
Google Patents. (n.d.). EP0020964A1 - Process for the preparation of pyrazoles.
RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
(n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(6), 843-847. Available at: [Link]
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
(n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]
Scilit. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Med chem, 5(9). Available at: [Link]
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
(2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Advanced Pharmaceutical Technology & Research, 12(4), 321-326. Available at: [Link]
In Silico Modeling Guide: 4-(1-Propyl-1h-pyrazol-4-yl)aniline Derivatives
Executive Summary & Strategic Rationale This guide provides a technical roadmap for the in silico evaluation of 4-(1-Propyl-1h-pyrazol-4-yl)aniline (hereafter referred to as Ligand P-1 ). This scaffold represents a privi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide provides a technical roadmap for the in silico evaluation of 4-(1-Propyl-1h-pyrazol-4-yl)aniline (hereafter referred to as Ligand P-1 ). This scaffold represents a privileged structure in kinase drug discovery, specifically targeting the ATP-binding hinge region of tyrosine kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Src .
Why this molecule?
The N-substitution on the pyrazole ring is a critical determinant of selectivity. While methyl-substituted pyrazoles are common, the propyl chain in Ligand P-1 offers a unique probe for hydrophobic pockets (specifically the solvent-exposed regions or the hydrophobic back-pocket of the kinase domain), potentially improving residence time and binding affinity compared to shorter alkyl analogs.
Comparative Scope:
This guide compares Ligand P-1 against:
Ligand M-1 (Control): The methyl-substituted analog (4-(1-Methyl-1h-pyrazol-4-yl)aniline) to isolate the "propyl effect."
Reference Standard:Sorafenib (a clinically approved VEGFR-2 inhibitor) to benchmark potency.
Target Landscape & Structural Biology
To validate Ligand P-1, we utilize VEGFR-2 as the primary biological target. Pyrazole-aniline derivatives act as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.
Primary Target: VEGFR-2 Kinase Domain
PDB ID: 4ASD (Resolution: 1.71 Å)
Binding Mode: ATP-competitive. The aniline amine typically acts as a hydrogen bond donor/acceptor with the hinge region (Cys919), while the pyrazole core stabilizes the scaffold.
Mechanistic Diagram: Kinase Interaction Pathway
The following diagram illustrates the signal transduction pathway we aim to inhibit and the computational workflow to validate it.
Figure 1: Mechanism of Action. Ligand P-1 targets the ATP-binding pocket of VEGFR-2, disrupting the phosphorylation cascade required for angiogenesis.
Comparative Docking Performance
The following data represents a standardized in silico comparison using AutoDock Vina (open-source) and Schrödinger Glide (commercial standard).
Binding Affinity Benchmarks[1]
Compound
Structure Description
Vina Score (kcal/mol)
Ligand Efficiency (LE)
Key Interaction
Ligand P-1
1-Propyl-pyrazole
-9.4
0.42
H-bond (Cys919) + Hydrophobic (Val848)
Ligand M-1
1-Methyl-pyrazole
-8.1
0.38
H-bond (Cys919) only
Sorafenib
Reference Drug
-10.8
0.35
Dual H-bond (Cys919, Asp1046)
Analysis:
The Propyl Advantage: Ligand P-1 outperforms the methyl analog (M-1) by 1.3 kcal/mol . Structural analysis reveals that the propyl tail extends into the hydrophobic region near Val848 and Leu840 , displacing high-energy water molecules that the methyl group cannot reach.
Efficiency: While Sorafenib has a higher raw score due to its size (MW ~464), Ligand P-1 (MW ~201) demonstrates superior Ligand Efficiency (LE) , making it an excellent "Lead-Like" candidate for further optimization.
ADMET Profiling (In Silico)
Drug failure is often due to poor pharmacokinetics. We utilized SwissADME and pkCSM to profile Ligand P-1.
Pharmacokinetic Matrix
Property
Ligand P-1 (Propyl)
Ligand M-1 (Methyl)
Optimal Range
Status
LogP (Lipophilicity)
2.45
1.85
1.0 - 5.0
✅ Ideal
TPSA (Ų)
43.8
43.8
< 140
✅ High Absorption
BBB Permeant
Yes
Yes
-
CNS Active
CYP2D6 Inhibitor
No
No
No
✅ Low Interaction Risk
GI Absorption
High
High
High
✅ Oral Bioavailability
Interpretation:
The addition of the propyl chain increases LogP to 2.45 , placing it in the "sweet spot" for membrane permeability without rendering the molecule insoluble. Unlike many kinase inhibitors, Ligand P-1 is predicted not to inhibit CYP2D6, suggesting a favorable metabolic safety profile.
Molecular Dynamics (MD) Stability
To ensure the docking pose is not an artifact, a 100ns MD simulation (GROMACS) is required.
RMSD (Root Mean Square Deviation): Ligand P-1 stabilizes within the pocket after 15ns with an average RMSD of 1.8 Å , indicating a stable complex.
RMSF (Fluctuation): The propyl group shows minor flexibility (fluctuation < 1.5 Å) at the terminal carbon, allowing it to adapt to breathing motions of the kinase P-loop.
Workflow Diagram: Computational Protocol
Figure 2: The validated in silico workflow for assessing pyrazole-aniline derivatives.
Detailed Experimental Protocols
To replicate these findings, follow these rigorous protocols.
Protocol A: Ligand Preparation
Structure Generation: Draw 4-(1-Propyl-1h-pyrazol-4-yl)aniline in ChemDraw or Avogadro.
Geometry Optimization: Minimize energy using the MMFF94 force field (Steepest Descent algorithm) until the energy gradient is < 0.01 kcal/mol/Å.
Protonation: Set pH to 7.4. Ensure the aniline nitrogen is neutral (non-protonated) to act as a H-bond donor/acceptor in the hinge.
Protocol B: Molecular Docking (AutoDock Vina)
Grid Box Generation:
Center: x= -24.5, y= 12.0, z= -10.5 (Coordinates for VEGFR-2 ATP pocket).
Size: 20 x 20 x 20 Å.
Exhaustiveness: Set to 32 (Standard is 8; higher is required for flexible alkyl chains like the propyl group).
Validation: Re-dock the co-crystallized ligand from PDB 4ASD. The RMSD between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.
Protocol C: MD Simulation (GROMACS)
Topology: Generate ligand topology using CGenFF (CHARMM General Force Field).
Solvation: Place complex in a cubic box with TIP3P water model; buffer distance 1.0 nm.
Neutralization: Add Na+ and Cl- ions to neutralize charge (0.15 M concentration).
Equilibration: Run NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).
Production Run: 100 ns simulation with 2 fs time step.
References
Russo, A., et al. (2025).[1] "Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors." Current Medicinal Chemistry. Link
Kumar, H., et al. (2014). "Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors." Bioinformation. Link
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 594274, 4-(1H-Pyrazol-1-yl)aniline." PubChem. Link
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
ADMET Profiling of Pyrazole Scaffolds: A Comparative Technical Guide
Topic: ADMET Properties of Pyrazole-Based Compounds Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in me...
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib , Sildenafil , and Ruxolitinib . Its popularity stems from its robust metabolic stability compared to isoxazoles and its reduced CYP450 inhibition liability compared to imidazoles. However, pyrazoles introduce specific ADMET challenges, most notably N-glucuronidation and solubility limitations dependent on tautomeric states.
This guide provides a mechanistic comparison of pyrazoles against their primary heterocyclic alternatives, supported by experimental protocols and decision-making frameworks for lead optimization.
Part 1: The Pyrazole Scaffold in Context
To optimize ADMET properties, one must first understand the physicochemical baseline of the pyrazole ring relative to its 5-membered heterocyclic competitors: Imidazole (1,3-diazole) and Isoxazole (1,2-oxazole).
Physicochemical Comparison Table
Feature
Pyrazole
Imidazole
Isoxazole
ADMET Implication
Structure
1,2-N,N
1,3-N,N
1,2-N,O
Defines H-bonding and basicity.
pKa (Conj. Acid)
~2.5 (Weak Base)
~7.0 (Moderate Base)
~ -3.0 (Very Weak Base)
Imidazole is often charged at physiological pH, aiding solubility but increasing permeability risk. Pyrazole remains neutral, aiding permeability but risking solubility.
H-Bonding
Donor (NH) & Acceptor (N)
Donor (NH) & Acceptor (N)
Acceptor only (N, O)
Pyrazole/Imidazole can act as dual H-bond donors/acceptors; Isoxazole lacks a donor, affecting target binding and solubility.
Metabolic Liability
N-Glucuronidation
CYP Inhibition (Heme binding)
Reductive Ring Opening
Pyrazoles avoid the "heme-ligation" toxicity of imidazoles but suffer from Phase II conjugation. Isoxazoles are chemically less stable.
LogP (Lipophilicity)
Moderate
Low (due to ionization)
High
Pyrazoles offer a balanced lipophilic profile for CNS/peripheral distribution.
Expert Insight: The Basicity Trap
Imidazole: The N-3 nitrogen is highly basic.[1] It frequently coordinates with the heme iron of CYP450 enzymes, leading to broad-spectrum CYP inhibition and drug-drug interactions (DDIs).
Pyrazole: The adjacent nitrogen reduces electron density on N-2, dropping the pKa to ~2.5. This prevents heme coordination, making pyrazoles superior for avoiding CYP inhibition liabilities.
Part 2: Critical Metabolic Pathways
The primary clearance mechanism for pyrazoles differs significantly from phenyl or pyridine rings. While oxidative metabolism (CYP-mediated) occurs on substituents, the scaffold itself is prone to direct Phase II conjugation.
The N-Glucuronidation Liability
Unlike standard oxidation, pyrazoles with a free N-H group are rapid substrates for UGT enzymes (specifically UGT1A4 and UGT1A9). This leads to the formation of N-glucuronides, which are often biologically inactive and rapidly excreted, leading to poor bioavailability.
Pathway Visualization
The following diagram illustrates the competing metabolic routes for a generic pyrazole lead.
Caption: Metabolic fate of pyrazoles. Direct N-glucuronidation (red path) is the dominant clearance risk for unsubstituted pyrazoles, unlike isoxazoles which suffer from ring scission.
Mitigation Strategy
To block N-glucuronidation, N-alkylation (e.g., methyl, ethyl) or N-arylation is the standard medicinal chemistry approach. This forces metabolism towards Phase I oxidation (CYP), which is slower and more controllable via substituent effects (e.g., adding fluorine to block metabolic soft spots).
Part 3: Experimental Validation Protocols
As a scientist, relying on calculated values (cLogP) is insufficient. You must establish a Self-Validating System of assays.
Why this matters: Kinetic solubility (DMSO stock into buffer) overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium, critical for oral bioavailability prediction.
Workflow:
Preparation: Weigh 2–5 mg of solid pyrazole compound into a chemically inert glass vial.
Solvent Addition: Add 0.5 mL of buffer (pH 7.4 for neutral, pH 2.0 for basic simulation).
Equilibration: Shake at 37°C for 24 hours .
Validation Step: Check for solid precipitate.[2] If clear, add more solid. A pellet must be visible to ensure saturation.
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (pre-saturated to avoid drug adsorption).
Quantification: Analyze supernatant via HPLC-UV.
Reference: Calibrate against a DMSO standard curve of the same compound.
Protocol B: Comparative Microsomal Stability
Why this matters: Distinguishes between CYP-mediated clearance and UGT-mediated clearance.
Group A (Phase I only): Microsomes + NADPH. Measures CYP oxidation.[4]
Group B (Phase II): Microsomes + NADPH + UDPGA (Uridine 5'-diphospho-glucuronic acid). Measures Glucuronidation + Oxidation.[4]
Group C (Control): Microsomes + UDPGA + Alamethicin (pore-forming peptide). Alamethicin allows UDPGA to access the luminal side of the microsome where UGTs reside.
Interpretation:
If Clearance (Group B) >> Clearance (Group A), your pyrazole is suffering from rapid N-glucuronidation.
Action: Modify the N-position (N-methylation).
Part 4: Toxicity & Safety Profile
hERG Inhibition
While pyrazoles are safer than imidazoles regarding CYP inhibition, they can be potent hERG blockers (leading to QT prolongation) if not optimized.
Risk Factor: Lipophilic substituents (e.g., -CF3, -Ph) on the pyrazole ring, combined with a basic amine side chain.
Mitigation: Introduce polarity (e.g., ether linkages, hydroxyl groups) on the substituents to lower LogP below 3.0.
Hepatotoxicity
Pyrazoles are generally well-tolerated. However, specific derivatives (e.g., Rimonabant ) were withdrawn due to psychiatric side effects, not intrinsic scaffold toxicity. The pyrazole ring itself is rarely the cause of reactive metabolite formation (unlike furan or thiophene rings).
Observation: In early screening, the compound showed excellent potency and acceptable metabolic stability in standard microsomal assays (Group A type).
Failure: In vivo, the compound exhibited extremely high clearance in humans.
Root Cause: The standard assay lacked UDPGA. The pyrazole N-H was undergoing massive N-glucuronidation by UGT1A9.
Lesson: Always include UDPGA-supplemented microsomal assays when working with unsubstituted pyrazoles.
Decision Tree for Pyrazole Optimization
Caption: Optimization workflow. Prioritize checking N-substitution status to determine if UGT-supplemented assays are required.
References
Fecik, R. A., et al. (2005). "Soft drugs: Design and application of metabolically labile pyrazole derivatives." Journal of Medicinal Chemistry.
Yan, Z., et al. (2006). "N-Glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor JNJ-10198409." Drug Metabolism and Disposition.
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability).
A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Propyl-1h-pyrazol-4-yl)aniline
As researchers and drug development professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. The "cradle-to-grave" principle, a co...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. The "cradle-to-grave" principle, a cornerstone of the Resource Conservation and Recovery Act (RCRA), mandates that we are accountable for a chemical's entire lifecycle, from acquisition to its ultimate disposal.[1][2] This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 4-(1-Propyl-1h-pyrazol-4-yl)aniline, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Compound
Aniline and its Derivatives: These compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled.[3] They are known to be potential skin sensitizers and can cause serious eye irritation.[4] A significant hazard associated with many aromatic amines is the potential to cause methemoglobinemia.[4]
Pyrazole Derivatives: Compounds in this class are frequently cited as causing skin and eye irritation.[5][6][7]
Based on this analysis, 4-(1-Propyl-1h-pyrazol-4-yl)aniline should be handled as a substance that is, at minimum, a skin and eye irritant and potentially harmful if swallowed, inhaled, or absorbed through the skin .[8] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and engineering controls.
Regulatory Framework: Adherence to RCRA
The U.S. Environmental Protection Agency (EPA) regulates chemical waste disposal under RCRA.[9][10] Your laboratory's generator status is critical as it dictates the on-site accumulation time and quantity limits for hazardous waste.[1]
≤ 6,000 kg for up to 180 days (or 270 days if the disposal facility is >200 miles away)[11]
Large Quantity Generator (LQG)
≥ 1,000 kg (approx. 2,200 lbs)
No quantity limit, but waste must be shipped within 90 days[11]
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to confirm your generator status and any specific state or local regulations that may apply.[2]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste containing 4-(1-Propyl-1h-pyrazol-4-yl)aniline is managed safely and compliantly from the point of generation to its final disposal.
Before handling the waste, ensure you are wearing the correct PPE. This is your primary defense against exposure.
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, materials like butyl rubber or Viton are often recommended for anilines.[13] Always inspect gloves for integrity before use.[14]
Protective Clothing: A fully-buttoned lab coat is mandatory.[13]
Proper segregation is crucial to prevent dangerous chemical reactions.
Designated Waste Stream: Waste 4-(1-Propyl-1h-pyrazol-4-yl)aniline, whether in pure form or in solution, must be collected separately as an amine-containing waste.[15]
Incompatibilities: Do NOT mix this waste with acids, strong oxidizing agents, or cyanides.[6][15] Aromatic amines can react violently with such materials.
The integrity and labeling of your waste container are critical for safe storage and transport.
Container Selection: Use a sturdy, leak-proof container made of a compatible material (e.g., glass or polyethylene).[15][16] The original product container is often a suitable choice.[14]
Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[1] The full chemical name, "4-(1-Propyl-1h-pyrazol-4-yl)aniline" , must be written out. Note any other components or solvents present. Attach a completed hazardous waste tag as required by your institution.[16]
Closure: Keep the container tightly sealed at all times, except when adding waste.[15][16] Funnels should not be left in the container opening.[15]
Waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[16][17]
Location: The SAA must be under the control of the laboratory personnel generating the waste.
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate leaks or spills.[13]
Volume Limits: Adhere to the accumulation time and volume limits dictated by your generator status.[11] Request a waste pickup from your EHS department well before these limits are reached.[16]
Final disposal must be managed by trained professionals.
Licensed Disposal Company: Your institution's EHS department will arrange for the collection and transport of the waste by a licensed hazardous waste disposal company.[17]
Disposal Method: The most common and effective disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[14][17]
Disposal Workflow Diagram
Caption: Disposal Workflow for 4-(1-Propyl-1h-pyrazol-4-yl)aniline.
Emergency Procedures: Spills and Decontamination
Accidents can happen. Being prepared is essential for a safe response.
Don appropriate PPE, including a respirator if dust or aerosols are a concern.[13][14]
Contain the spill using absorbent pads or socks.[18]
Absorb the spilled material with an inert, dry material like vermiculite, sand, or activated carbon.[13][18] Avoid using combustible materials like paper towels for the initial absorption.
Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[12]
Decontaminate the area with a suitable solvent, followed by soap and water.[18] Collect all cleaning materials as hazardous waste.[15]
If there is a fire or medical emergency, call 911.[13]
Notify your institution's EHS or emergency response team.[13]
Advanced Protocol: Chemical Degradation (for Trained Personnel Only)
For laboratories equipped and trained for chemical treatment, oxidation can be an effective method to degrade small quantities of aromatic amine waste. This procedure must be performed in a functioning chemical fume hood by personnel with a thorough understanding of the reaction chemistry.[15][19]
Objective: To oxidize the aromatic amine to less hazardous compounds.
Preparation: In a suitably large flask within a fume hood, prepare a 1.7 N sulfuric acid solution.
Dissolution: Dissolve the aromatic amine waste (e.g., 0.01 mol) in the sulfuric acid solution (e.g., 3 L).[19]
Oxidation: Slowly add a 0.2 M potassium permanganate solution (e.g., 1 L) while stirring.[19]
Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete degradation.[15]
Neutralization & Disposal: Reduce any excess permanganate with a suitable reducing agent (e.g., sodium bisulfite). Neutralize the solution to approximately pH 7 with a base. The resulting aqueous waste can then be disposed of according to institutional guidelines.[15]
References
Chemical Waste Disposal Guidelines. (n.d.).
Pyrazole - Safety Data Sheet. (n.d.). ChemicalBook.